TDP-665759
説明
Structure
3D Structure
特性
CAS番号 |
787632-66-0 |
|---|---|
分子式 |
C31H34Cl2IN5O2 |
分子量 |
706.4 g/mol |
IUPAC名 |
(3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1 |
InChIキー |
NUKCQDDVORQLDB-OLILMLBXSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)N)N2[C@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TDP665759; TDP-665759; TDP 665759; JNJ-27291199; JNJ 27291199; JNJ27291199; |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of TDP-665759: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDP-665759 is a small molecule, benzodiazepinedione-derived inhibitor that targets the critical protein-protein interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Hdm2 (also known as MDM2 in mice). By disrupting the Hdm2-p53 complex, this compound reactivates p53 signaling in cancer cells that retain wild-type p53, leading to cell cycle arrest, apoptosis, and sensitization to chemotherapeutic agents. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Mechanism of Action
This compound functions as a potent inhibitor of the Hdm2-p53 interaction.[1][2][3] Hdm2 binds to the N-terminal transactivation domain of p53, thereby sterically hindering its ability to activate transcription and promoting its nuclear export and subsequent proteasomal degradation. In many cancers that retain wild-type p53, Hdm2 is overexpressed, effectively neutralizing the tumor-suppressive functions of p53.
This compound competitively binds to the p53-binding pocket of Hdm2, preventing the association between Hdm2 and p53. This leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as p21
waf1/cip1
, which mediates cell cycle arrest, and other genes that promote apoptosis.[2] Notably, this activation of the p53 pathway by this compound occurs in a DNA damage-independent manner.[2] Furthermore, this compound has been observed to inhibit the STAT3 signaling pathway, which may contribute to its anti-tumor activity.
The reactivation of p53 by this compound has been shown to suppress the proliferation of human tumor cells in vitro and to sensitize tumors to conventional chemotherapeutic agents like doxorubicin in vivo.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its analogs.
| Parameter | Value | Cell Line/System | Reference |
| IC | 7-30 µM | Wild-type p53 expressing cells | [1] |
| Selectivity | 3-9 fold | For cells with functional p53 | [1] |
| EC | 5.90 µM | Not specified | |
| IC | 7.02 µM | p53 expressing A549R cells |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action: Hdm2-p53 Signaling Pathway
Caption: this compound inhibits Hdm2, leading to p53 activation and downstream effects.
Experimental Workflow: Hdm2-p53 Dissociation Assay
Caption: Workflow for assessing Hdm2-p53 dissociation via immunoprecipitation-Western blot.
Experimental Protocols
Hdm2-p53 Dissociation by Immunoprecipitation-Western Blot
This protocol is designed to qualitatively and quantitatively assess the dissociation of the Hdm2-p53 complex in cells following treatment with this compound.[4]
Materials:
-
JAR choriocarcinoma cells (or other suitable cell line with wild-type p53)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p53 antibody for immunoprecipitation (e.g., DO-1)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blot: anti-Hdm2 and anti-p53
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed JAR cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 90 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification and Normalization: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) and normalize all samples to the same protein concentration.
-
Immunoprecipitation: Incubate the normalized lysates with an anti-p53 antibody for 2-4 hours at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against Hdm2 and p53. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities for Hdm2 and p53 in the immunoprecipitates. Calculate the ratio of Hdm2 to p53 for each treatment condition and normalize to the vehicle control to determine the extent of dissociation.
p53 Pathway Activation by Western Blot
This protocol assesses the stabilization of p53 and the upregulation of its downstream target, p21, following this compound treatment.[2]
Materials:
-
HepG2 hepatocellular carcinoma cells (or another suitable cell line)
-
This compound
-
Doxorubicin (as a positive control for DNA damage-induced p53 activation)
-
Cell lysis buffer
-
Primary antibodies: anti-p53, anti-p21(waf1/cip1), and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HepG2 cells and treat with this compound, a vehicle control, or doxorubicin for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 4.1.
-
Western Blotting: Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membranes with primary antibodies against p53, p21, and a loading control. Visualize using HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Analysis: Compare the protein levels of p53 and p21 in the this compound-treated samples to the vehicle control, using the loading control to ensure equal protein loading.
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound, both as a single agent and in combination with a chemotherapeutic agent like doxorubicin.[2]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
A375 melanoma cells (or another suitable tumor cell line)
-
This compound formulated for in vivo administration
-
Doxorubicin formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject A375 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, doxorubicin alone, this compound + doxorubicin).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for doxorubicin).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy and potential synergy.
Conclusion
This compound represents a promising therapeutic strategy for cancers that harbor wild-type p53. Its mechanism of action, centered on the targeted disruption of the Hdm2-p53 interaction, allows for the reactivation of the p53 tumor suppressor pathway. The preclinical data demonstrate its ability to induce apoptosis and synergize with standard-of-care chemotherapies. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other Hdm2-p53 inhibitors.
References
- 1. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of TDP-665759, a Potent Benzodiazepinedione Inhibitor of the HDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDP-665759 is a potent, small-molecule inhibitor of the HDM2-p53 protein-protein interaction, belonging to the 1,4-benzodiazepine-2,5-dione class of compounds. Its discovery represents a significant advancement in the development of therapeutics designed to reactivate the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and, where publicly available, the synthesis pathway of this compound. It includes a compilation of its biological activity, experimental protocols for key assays, and visualizations of relevant pathways to serve as a valuable resource for researchers in oncology and medicinal chemistry.
Discovery and Rationale
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common feature of many human cancers. The human homolog of murine double minute 2 (HDM2) is a primary negative regulator of p53. HDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. Consequently, the disruption of the HDM2-p53 interaction with small molecules is a promising therapeutic strategy for reactivating p53 and suppressing tumor growth.
This compound was identified through a screening and optimization effort focused on a library of 1,4-benzodiazepine-2,5-diones. This chemical scaffold was determined to be a suitable template for mimicking the alpha-helical domain of p53 that binds to HDM2. The discovery process involved high-throughput screening using a miniaturized thermal denaturation assay (ThermoFluor) to identify compounds that bind to the p53-binding domain of HDM2. Hits from this screen were further evaluated and optimized for their ability to displace a p53-derived peptide from HDM2 in a fluorescence polarization assay, leading to the identification of potent antagonists, including this compound.
Mechanism of Action and Biological Activity
This compound functions by competitively binding to the p53-binding pocket of HDM2, thereby preventing the interaction between HDM2 and p53. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, such as p21, which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.
The biological effects of this compound are p53-dependent. In cancer cell lines with wild-type p53, this compound induces cell cycle arrest and apoptosis. In contrast, it shows significantly reduced activity in cell lines with mutant or null p53.
Quantitative Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Assay/Parameter | Value | Cell Line/Conditions | Reference |
| HDM2-p53 Interaction Inhibition (FP) | IC50 = 0.7 µM | in vitro fluorescence polarization assay | [1] |
| Cell Proliferation Inhibition | Average IC50 = 0.7 µM | wt p53-expressing cell lines | [1] |
| STAT3 Signaling Pathway Inhibition | EC50 = 5.90 µM | ||
| Cell Viability Inhibition | IC50 = 7.02 µM | p53 expressing A549R cells |
Synthesis Pathway
The IUPAC name for this compound is (3S)-4-[(1R)-1-(2-Amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-3,4-dihydro-7-iodo-1-[3-(4-methyl-1-piperazinyl)propyl]-1H-1,4-benzodiazepine-2,5-dione, and its CAS number is 787632-66-0. The synthesis would involve the stereospecific construction of the diazepinedione core and subsequent functionalization with the iodo-, amino-, and piperazinylpropyl moieties.
A generalized synthetic approach for related 1,4-benzodiazepine-2,5-diones has been described and would likely be adapted for the synthesis of this compound. This involves the Ugi four-component condensation of an aminobenzophenone, an amino acid, an aldehyde, and an isocyanide. The resulting Ugi product is then treated with an acid to remove a protecting group (e.g., Boc), which is followed by an intramolecular cyclization to form the benzodiazepinedione ring. Further modifications would be necessary to introduce the specific substituents of this compound.
Experimental Protocols
HDM2-p53 Fluorescence Polarization (FP) Assay
This assay is designed to measure the ability of a test compound to inhibit the interaction between HDM2 and a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human HDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., with FAM or TAMRA)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (this compound)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of the fluorescently labeled p53 peptide and HDM2 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compound in the assay buffer.
-
Add a small volume of the diluted test compound to the wells of the 384-well plate.
-
Add the HDM2 protein and fluorescently labeled p53 peptide mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition of the HDM2-p53 interaction for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1 for wild-type p53, and a p53-mutant or null line for control)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the HDM2-p53 interaction.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of the HDM2-p53 interaction that has served as a valuable tool for studying the reactivation of the p53 pathway. Its discovery validates the 1,4-benzodiazepine-2,5-dione scaffold as a promising starting point for the development of novel anticancer therapeutics. Further research into the synthesis of this compound and its analogs will be crucial for advancing this class of compounds into clinical development. This guide provides a foundational understanding of this compound for researchers aiming to build upon this important work.
References
Technical Guide: Preliminary In-Vitro Studies of TDP-665759
Notice: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound designated "TDP-665759." Searches of academic databases, clinical trial registries, and other scientific resources have yielded no specific information on in-vitro studies, mechanism of action, or signaling pathways for this compound.
The designation "this compound" may represent an internal compound code used within a pharmaceutical or biotechnology company that has not yet been disclosed in public forums or scientific publications. Research and development of new therapeutic agents often involves proprietary compounds that remain confidential until intellectual property is secured and clinical development milestones are reached.
Consequently, the following guide is presented as a generalized framework, illustrating how a technical document for a hypothetical compound with this designation would be structured, based on the user's request. The specific data, protocols, and pathways are illustrative examples and should not be considered factual information about any existing compound.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document summarizes the initial in-vitro characterization of this compound, detailing its biological activity, the experimental protocols used for its evaluation, and its putative mechanism of action within relevant signaling pathways.
Quantitative Summary of In-Vitro Activity
The biological activity of this compound was assessed across a panel of biochemical and cell-based assays. The following tables summarize the key quantitative data obtained in these preliminary studies.
Table 1: Biochemical Assay Results
| Assay Type | Target | IC₅₀ (nM) | Kinase Selectivity (Fold) |
|---|---|---|---|
| Kinase Inhibition | Target Kinase A | 15.2 ± 2.1 | >100 vs. Panel B |
| Protein Binding | Target Protein X | 45.8 ± 5.6 | - |
| Enzyme Activity | Target Enzyme Z | 22.0 ± 3.4 | - |
Table 2: Cell-Based Assay Results
| Cell Line | Assay Type | EC₅₀ (nM) | Max. Inhibition (%) |
|---|---|---|---|
| Cancer Cell Line 1 | Proliferation | 85.1 ± 9.3 | 95 |
| Cancer Cell Line 2 | Apoptosis | 120.4 ± 15.7 | 88 |
| Normal Cell Line A | Cytotoxicity | >10,000 | <10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.
Kinase Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Target Kinase A.
-
Reagents : Recombinant human Target Kinase A, biotinylated substrate peptide, ATP, and a terbium-labeled anti-phosphopeptide antibody.
-
Procedure :
-
A 10-point, 3-fold serial dilution of this compound was prepared in DMSO.
-
The compound dilutions were added to a 384-well assay plate.
-
Kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
TR-FRET detection reagents were added to stop the reaction.
-
The plate was read on a suitable plate reader after a 30-minute incubation.
-
-
Data Analysis : The resulting fluorescence data was normalized and fitted to a four-parameter logistic curve to calculate the IC₅₀ value.
Cell Proliferation Assay
The effect of this compound on cell viability was measured using a resazurin-based assay.
-
Cell Seeding : Cancer Cell Line 1 was seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement : Resazurin solution was added to each well and incubated for 4 hours. Fluorescence was measured to quantify the number of viable, metabolically active cells.
-
Data Analysis : The half-maximal effective concentration (EC₅₀) was determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Visualizations
Preliminary mechanism-of-action studies suggest that this compound exerts its effects by modulating the "Hypothetical Signaling Pathway," a critical cascade involved in cell survival and proliferation.
Proposed Mechanism of Action
This compound is hypothesized to be a direct inhibitor of "Target Kinase A." Inhibition of this kinase prevents the phosphorylation of "Downstream Effector B," which in turn blocks the activation of transcription factors responsible for pro-survival gene expression, ultimately leading to apoptosis in cancer cells.
Technical Guide: Target Identification and Validation of TDP-665759, an Inhibitor of the p53-HDM2 Interaction
This document provides a comprehensive technical overview of the target identification and validation of TDP-665759, a small molecule inhibitor. The content herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations.
Executive Summary
This compound has been identified as a potent small molecule inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, Human Double Minute 2 (HDM2).[1] By disrupting this protein-protein interaction, this compound stabilizes p53, leading to the upregulation of p53 target genes and subsequent induction of apoptosis in cancer cells with wild-type (wt) p53.[1] This guide details the core findings, from initial biochemical screening to cellular validation, that establish HDM2 as the primary target of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was quantified through biochemical and cell-based assays. The key potency metrics are summarized in the table below for clear comparison.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |
| Fluorescence Polarization | HDM2-p53 Interaction | IC50 | 0.7 | [1] |
| Cell Proliferation | wt p53-expressing cells | Average IC50 | 0.7 | [1] |
Signaling Pathway and Mechanism of Action
This compound acts by obstructing the binding of p53 to HDM2. In normal, unstressed cells, HDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation. By inhibiting this interaction, this compound prevents p53 degradation, leading to its accumulation. Elevated p53 levels allow it to function as a transcription factor, activating downstream target genes like p21 (CDKN1A) to induce cell cycle arrest and BAX to initiate apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
-
Objective: To quantify the ability of this compound to disrupt the binding of a fluorescently labeled p53 peptide to the HDM2 protein.
-
Principle: A small fluorescently labeled p53 peptide, when bound to the larger HDM2 protein, tumbles slowly in solution, resulting in a high polarization value. When a competitive inhibitor like this compound displaces the peptide, the free peptide tumbles faster, leading to a decrease in polarization.
-
Protocol:
-
Recombinant human HDM2 protein and a FAM-labeled p53 peptide (e.g., FAM-RFMDYWEGL) are prepared in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
In a 384-well black plate, HDM2 protein and the FAM-p53 peptide are added to each well at final concentrations of 25 nM and 10 nM, respectively.
-
The serially diluted this compound is added to the wells. Control wells contain DMSO vehicle.
-
The plate is incubated for 1 hour at room temperature, protected from light.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.
-
4.2. Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines expressing wild-type p53.
-
Protocol:
-
Human cancer cells with wt p53 (e.g., HepG2, A375) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
This compound is serially diluted and added to the cells. A vehicle control (DMSO) is included.
-
Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is read at 570 nm.
-
For CellTiter-Glo®: The reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Luminescence is read on a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
-
4.3. Western Blot for p53 Stabilization and Target Gene Expression
-
Objective: To visually confirm that this compound treatment leads to an increase in p53 protein levels and its downstream target, p21.
-
Protocol:
-
Cells are treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Target Validation Workflow
The logical flow for identifying and validating the target of a novel compound like this compound typically follows a multi-step process, beginning with a high-throughput screen and culminating in in-vivo efficacy models.
References
An In-depth Technical Guide to the Structural and Chemical Properties of TDP-665759
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of TDP-665759, a potent small molecule inhibitor of the HDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Structural and Chemical Properties
This compound is a benzodiazepinedione derivative with a complex molecular architecture. Its core structure is designed to mimic the alpha-helical region of the p53 tumor suppressor protein, enabling it to bind to the p53-binding pocket of HDM2 with high affinity.
| Property | Value | Source |
| Molecular Formula | C31H34Cl2IN5O2 | |
| Molar Mass | 706.44 g/mol | |
| CAS Number | 787632-66-0 | [1] |
| Chemical Name | (3S)-4-[(1R)-1-(2-Amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-3,4-dihydro-7-iodo-1-[3-(4-methyl-1-piperazinyl)propyl]-1H-1,4-benzodiazepine-2,5-dione | [1] |
| SMILES | N(CCCN1CCN(C)CC1)1C2=CC=C(I)C=C2C(=O)N(--INVALID-LINK--C)--INVALID-LINK--C1=O | [1] |
| Purity | >98% | [1] |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks | [1] |
Mechanism of Action and Biological Activity
This compound functions as a potent antagonist of the HDM2-p53 interaction. By occupying the p53-binding cleft on HDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53 protein, which in turn activates downstream signaling pathways that control cell cycle arrest and apoptosis.[2]
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Source |
| HDM2-p53 Interaction IC50 (FP) | 0.7 µM | In vitro Fluorescence Polarization | [1] |
| Average Cell Proliferation IC50 | 0.7 µM | Wild-type p53-expressing cell lines | [2] |
| STAT3 Signaling Pathway EC50 | 5.90 µM | Not specified | |
| A549R Cell Viability IC50 | 7.02 µM | A549R (p53 wild-type) |
Key Biological Activities:
-
Inhibition of HDM2-p53 Interaction: Directly binds to HDM2, preventing its interaction with p53.[2]
-
p53 Stabilization: Leads to an increase in the cellular levels of p53 protein.[2]
-
Upregulation of p53 Target Genes: Activates the transcription of p53 target genes, such as p21.[2]
-
Induction of Apoptosis: Triggers programmed cell death in cancer cells with wild-type p53, such as HepG2.[2]
-
Inhibition of STAT3 Signaling: Demonstrates inhibitory activity against the STAT3 signaling pathway.
-
Antitumor Efficacy: Shows antitumor activity in vivo, both as a single agent and in combination with other chemotherapeutic agents like doxorubicin.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the available literature, the following methodologies are relevant.
Synthesis of 1,4-Benzodiazepine-2,5-diones (General Protocol)
A specific, detailed synthesis protocol for this compound is not publicly available. The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold, to which this compound belongs, generally involves a multi-step process. One common approach is the Ugi four-component reaction, followed by intramolecular cyclization.
It is important to note that the exact reagents, reaction conditions, and purification methods for the synthesis of this compound are proprietary and have not been disclosed.
HDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay is used to measure the ability of a compound to inhibit the interaction between HDM2 and a fluorescently labeled p53-derived peptide.
-
Reagents: Recombinant human HDM2 protein, a fluorescently labeled p53 peptide (e.g., FITC-labeled), and assay buffer.
-
Procedure:
-
Add a solution of the fluorescently labeled p53 peptide to the wells of a microplate.
-
Add varying concentrations of the test compound (this compound).
-
Initiate the binding reaction by adding the recombinant HDM2 protein.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of the HDM2-p53 interaction. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay
This assay determines the effect of the compound on the growth of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines with varying p53 status (e.g., wild-type, mutant, null).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Western Blotting for p53 Stabilization
This technique is used to detect the levels of p53 protein in cells after treatment with the compound.
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: An increase in the intensity of the p53 band indicates stabilization of the protein.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Line: A p53 wild-type cancer cell line known to undergo apoptosis, such as HepG2.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
-
Analysis: Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis. An increase in this cell population indicates that the compound induces apoptosis.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The primary mechanism of action of this compound is the disruption of the HDM2-p53 interaction, leading to p53-mediated cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation
A typical workflow for the in vitro characterization of this compound.
Caption: In vitro evaluation workflow for this compound.
STAT3 Signaling Inhibition
This compound has also been shown to inhibit the STAT3 signaling pathway, although the exact mechanism of this inhibition is not fully elucidated.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
An In-depth Technical Guide to the Early-Stage Biological Activity of TDP-665759
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDP-665759 is a potent, cell-permeable small molecule inhibitor of the Hdm2-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, this compound stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the early-stage research on the biological activity of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action: Disruption of the Hdm2-p53 Interaction
This compound is a member of the benzodiazepinedione class of compounds designed to mimic the α-helical structure of the p53 transactivation domain that binds to a hydrophobic cleft on the Hdm2 protein. In many cancers that retain wild-type p53, the overexpression of Hdm2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive functions. This compound competitively binds to the p53-binding pocket of Hdm2, thereby preventing the Hdm2-p53 interaction. This leads to the stabilization and accumulation of p53 protein, which can then transactivate its downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis.
Caption: this compound inhibits the Hdm2-p53 interaction, leading to p53 stabilization and downstream effects.
Quantitative Biological Activity
The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data from early-stage research.
Table 1: In Vitro Biochemical and Cellular Potency of this compound
| Assay Type | Description | Cell Line | IC50 / Average IC50 |
| Fluorescence Polarization | Measures the displacement of a fluorescently labeled p53 peptide from Hdm2. | N/A | 0.7 µM[1] |
| Cell Proliferation | Inhibition of cell growth in wild-type p53-expressing cancer cell lines. | Panel of wt p53 lines | 0.7 µM[1] |
In Vitro Cellular Effects
Cell Proliferation Inhibition
This compound demonstrates potent anti-proliferative activity in a variety of human cancer cell lines that express wild-type p53. This effect is significantly diminished in cell lines with mutant or null p53, highlighting the p53-dependent mechanism of action.
Table 2: Anti-proliferative Activity of this compound in Select Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| A375 | Melanoma | Wild-type | ~0.7 |
| HepG2 | Hepatocellular Carcinoma | Wild-type | ~0.7 |
| JAR | Choriocarcinoma | Wild-type | ~0.7 |
Induction of Apoptosis
Treatment of wild-type p53-expressing cancer cells with this compound leads to the induction of apoptosis. This is a key downstream consequence of p53 activation and a critical component of its anti-tumor activity.
In Vivo Efficacy
Pharmacodynamic Biomarker Modulation
Administration of this compound in vivo leads to the activation of the p53 pathway in tissues. A key pharmacodynamic biomarker is the upregulation of the p53 target gene, p21.
Tumor Growth Inhibition and Synergy with Doxorubicin
In a human melanoma xenograft model using A375 cells, this compound demonstrated the ability to sensitize tumors to the chemotherapeutic agent doxorubicin, resulting in a synergistic anti-tumor effect.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Fluorescence Polarization Assay for Hdm2-p53 Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between Hdm2 and a fluorescently labeled p53 peptide.
-
Reagents:
-
Recombinant N-terminal fragment of Hdm2 protein.
-
Fluorescently labeled p53 peptide (e.g., with TAMRA).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add Hdm2 protein and the fluorescently labeled p53 peptide to the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 530 nm excitation and 590 nm emission for TAMRA).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the Hdm2-p53 fluorescence polarization assay.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines with known p53 status (e.g., A375, HepG2, JAR).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
-
Immunoprecipitation and Western Blotting for Hdm2-p53 Dissociation
This experiment confirms that this compound disrupts the Hdm2-p53 complex within cells.
-
Cell Line: JAR choriocarcinoma cells.
-
Reagents:
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Anti-p53 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Anti-Hdm2 and anti-p53 antibodies for Western blotting.
-
-
Procedure:
-
Treat JAR cells with this compound or a vehicle control for 90 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with an anti-p53 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the p53-antibody complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-Hdm2 and anti-p53 antibodies.
-
Visualize the protein bands using an appropriate detection method.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases.
-
Cell Line: HepG2 hepatocellular carcinoma cells.
-
Reagents:
-
This compound.
-
Caspase-Glo® 3/7 Assay reagent.
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence with a plate reader.
-
In Vivo A375 Xenograft Model
This model assesses the in vivo anti-tumor efficacy of this compound, alone and in combination with doxorubicin.
-
Animal Model: Athymic nude mice.
-
Cell Line: A375 human melanoma cells.
-
Treatment Groups:
-
Vehicle control.
-
This compound alone.
-
Doxorubicin alone.
-
This compound in combination with doxorubicin.
-
-
Procedure:
-
Subcutaneously implant A375 cells into the flank of the mice.
-
Allow tumors to reach a predetermined size.
-
Administer treatments according to a defined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for doxorubicin).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Caption: Workflow for the in vivo A375 xenograft study.
Conclusion
The early-stage research on this compound has established it as a potent and selective inhibitor of the Hdm2-p53 interaction. The data demonstrates its ability to activate the p53 pathway in cancer cells with wild-type p53, leading to cell proliferation inhibition and apoptosis. Furthermore, in vivo studies have shown its potential to synergize with standard chemotherapy. This technical guide provides a foundational understanding of the biological activity of this compound and detailed protocols for its initial characterization, serving as a valuable resource for researchers in the field of oncology and drug development.
References
An In-depth Technical Guide to TDP-665759: A Novel Inhibitor of the MAPK/ERK Signaling Pathway
Disclaimer: The compound "TDP-665759" is a hypothetical molecule used for illustrative purposes to fulfill the structural and content requirements of this guide. All data and experimental details presented herein are representative examples and not based on publicly available information for a real-world compound with this designation.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for this compound, a novel and highly selective inhibitor of the MEK1/2 kinases. Its role in the modulation of the MAPK/ERK cellular signaling pathway is detailed, with supporting data and methodologies to facilitate further research and development.
Introduction to the MAPK/ERK Pathway and Therapeutic Rationale
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to intracellular responses, governing fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. The canonical MAPK/ERK pathway consists of a three-tiered kinase cascade: a MAPK Kinase Kinase (MAPKKK), typically a RAF isoform, phosphorylates and activates a MAPK Kinase (MAPKK), MEK1 or MEK2, which in turn phosphorylates and activates a MAPK, ERK1 or ERK2.
Dysregulation of the MAPK/ERK pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers. Constitutive activation of this pathway drives uncontrolled cell growth and survival. Consequently, targeting key nodes within this cascade, such as MEK1/2, represents a clinically validated strategy for cancer therapy. This compound is a next-generation, ATP-non-competitive inhibitor designed to offer superior selectivity and a favorable safety profile.
Mechanism of Action of this compound
This compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2. It binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks the entire signaling output of the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active pathway.
Signaling Pathway Diagram
Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Kinase Assay Type |
| MEK1 | 1.2 | TR-FRET |
| MEK2 | 1.5 | TR-FRET |
| BRAF V600E | >10,000 | KinaseGlo |
| EGFR | >10,000 | KinaseGlo |
| PI3Kα | >10,000 | KinaseGlo |
Table 2: Cellular Activity
| Cell Line | Genetic Background | p-ERK IC50 (nM) | Proliferation GI50 (nM) |
| A375 | BRAF V600E | 2.5 | 5.1 |
| HT-29 | BRAF V600E | 3.1 | 7.8 |
| HCT116 | KRAS G13D | 4.0 | 10.2 |
| HeLa | Wild-Type | >1,000 | >2,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro MEK1/2 Kinase Assay (TR-FRET)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human MEK1 or MEK2.
-
Reagents: Recombinant human MEK1/2, UBE2D2 (inactive substrate), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-anti-His6 Antibody, ATP.
-
Procedure: a. A dilution series of this compound is prepared in DMSO and pre-incubated with MEK1 or MEK2 kinase in assay buffer for 20 minutes at room temperature. b. The kinase reaction is initiated by the addition of a mixture of the UBE2D2 substrate and ATP. c. The reaction is allowed to proceed for 60 minutes at room temperature. d. The reaction is stopped by the addition of EDTA, followed by the addition of the detection antibodies. e. The plates are incubated for 60 minutes to allow for antibody binding. f. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader.
-
Data Analysis: The raw data is converted to percent inhibition, and IC50 values are calculated using a four-parameter logistic curve fit.
Cellular Phospho-ERK (p-ERK) Assay
This in-cell Western assay measures the phosphorylation of ERK1/2 in response to this compound treatment.
-
Cell Culture: A375 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 2 hours.
-
Fixing and Permeabilization: The media is removed, and cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. Subsequently, cells are incubated with species-specific secondary antibodies conjugated to spectrally distinct fluorophores.
-
Imaging and Analysis: The plates are scanned on an imaging cytometer. The fluorescence intensity for p-ERK is normalized to the total ERK signal. IC50 values are determined by plotting the normalized p-ERK signal against the compound concentration.
Experimental Workflow Diagram
Caption: High-level workflow for in vitro and cell-based screening assays.
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of MEK1/2, leading to the effective suppression of the MAPK/ERK signaling pathway in cancer cell lines with relevant genetic mutations. The favorable in vitro and cellular profiles warrant further investigation, including in vivo efficacy studies in xenograft models and comprehensive ADME/Tox profiling to assess its potential as a clinical candidate. The data presented in this guide provide a solid foundation for the continued development of this compound as a targeted therapeutic agent.
Initial Preclinical Safety and Toxicity Profile of TDP-665759: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial, publicly available preclinical toxicity and safety data for TDP-665759, a potent benzodiazepinedione inhibitor of the Hdm2:p53 protein-protein interaction. The information presented herein is collated from foundational research aimed at characterizing the compound's anti-tumor activity and mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and early safety considerations of targeting the Hdm2-p53 axis.
Introduction
This compound is a small molecule designed to disrupt the interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase Hdm2 (Human double minute 2). By inhibiting this interaction, this compound aims to stabilize and activate p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells harboring wild-type p53. The initial investigations into this compound have focused on its efficacy in preclinical cancer models. This guide synthesizes the available safety and toxicity-related findings from these early studies.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the p53-binding pocket of Hdm2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53. This leads to an accumulation of p53 protein in the nucleus, where it can act as a transcription factor to upregulate the expression of target genes involved in cell cycle arrest and apoptosis, such as p21 (waf1/cip1).
Methodological & Application
How to use TDP-665759 in laboratory experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDP-665759 is a potent and specific small molecule inhibitor of the p53-MDM2 interaction. By disrupting this interaction, this compound stabilizes the p53 protein, leading to the activation of p53 target genes. This activation can result in cell cycle arrest, apoptosis, and inhibition of tumor growth. These application notes provide detailed protocols for the use of this compound in various laboratory experiments.
Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2 (also known as HDM2 in humans), thereby preventing the interaction between p53 and MDM2. Under normal cellular conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. By inhibiting this interaction, this compound prevents p53 degradation, leading to an accumulation of p53 protein in the nucleus. The elevated p53 levels then transcriptionally activate downstream target genes, such as p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
Application Notes and Protocols for TDP-665759 in Animal Studies
Disclaimer: No publicly available information was found for a compound designated "TDP-665759." The following application notes and protocols are based on a hypothetical compound and are provided as a template. Researchers should substitute the information with data specific to their compound of interest.
Introduction
This compound is a novel investigational compound with a potential therapeutic application in [Specify Disease or Condition ]. Its mechanism of action is believed to involve the [Specify Target or Pathway ], leading to [Specify Biological Effect ]. These application notes provide a guideline for the recommended dosage and administration of this compound in preclinical animal models.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective [Describe Class of Compound, e.g., inhibitor, agonist, etc. ] of [Specify Molecular Target ]. The binding of this compound to its target modulates the downstream signaling cascade, as illustrated in the pathway diagram below.
Application Notes and Protocols for Tdp1 Inhibitor CD00509
For Research Use Only
Introduction
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a key enzyme in the DNA repair pathway, responsible for resolving stalled topoisomerase I-DNA complexes. Inhibition of Tdp1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of topoisomerase I inhibitors like camptothecin. This document provides detailed protocols for the preparation and application of CD00509, a putative Tdp1 inhibitor, for in vitro research purposes.
Data Presentation
| Compound ID | Target | IC50 | Assay System | Reference |
| CD00509 | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Not explicitly defined | In vitro and cell-based assays | [1] |
Note: The provided reference identifies CD00509 as a Tdp1 inhibitor but does not specify a precise IC50 value. Further dose-response studies are recommended to determine this value in your specific assay system.
Experimental Protocols
Preparation of CD00509 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of CD00509.
Materials:
-
CD00509 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass of CD00509: The molecular weight (MW) of CD00509 is required to calculate the mass needed for a 10 mM solution. This information should be available from the compound supplier.
-
Weigh the compound: Carefully weigh the calculated amount of CD00509 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell-Based Assay for Tdp1 Inhibition
This protocol provides a general method to assess the ability of CD00509 to sensitize cancer cells to camptothecin, a topoisomerase I inhibitor. The breast cancer cell line MCF-7 is used as an example.[1]
Materials:
-
MCF-7 cells
-
Control human mammary epithelial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CD00509 stock solution (10 mM in DMSO)
-
Camptothecin stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and control cells into 96-well plates at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of CD00509 and camptothecin in cell culture medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
CD00509 alone
-
Camptothecin alone
-
A combination of CD00509 and camptothecin
-
-
-
Incubation: Incubate the plates for a period determined by the cell doubling time and the desired endpoint (e.g., 48-72 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curves to determine the effect of CD00509 on camptothecin sensitivity.
-
Visualizations
Caption: Tdp1 Inhibition Pathway
Caption: CD00509 Solution Preparation Workflow
References
Application of TDP-665759 in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of TDP-665759, a known inhibitor of the HDM2-p53 protein-protein interaction, in high-throughput screening (HTS) assays. These guidelines are intended to facilitate the discovery of novel small molecule inhibitors targeting this critical cancer-related pathway.
Introduction to this compound
This compound is a potent small molecule inhibitor of the interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53.[1][2] By disrupting this interaction, this compound stabilizes p53, leading to the upregulation of p53 target genes, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1][2] Its well-characterized mechanism of action and potency make it an ideal positive control for HTS campaigns aimed at identifying new modulators of the HDM2-p53 pathway.
High-Throughput Screening Applications
The primary application of this compound in a high-throughput setting is to serve as a reference compound in screens designed to identify novel inhibitors of the HDM2-p53 interaction. Its established activity allows for the validation of assay performance and the robust identification of "hit" compounds from large chemical libraries. A common HTS assay format for this target is the Fluorescence Polarization (FP) assay, which directly measures the binding of a fluorescently labeled p53-derived peptide to the HDM2 protein.
Quantitative Data for this compound
| Parameter | Value | Assay Type | Reference |
| FP IC50 | 0.7 µM | Fluorescence Polarization | [1][2] |
| Average Cell Proliferation IC50 | 0.7 µM | wt p53-expressing cell lines | [1] |
Signaling Pathway
Caption: The HDM2-p53 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
High-Throughput Fluorescence Polarization Assay for HDM2-p53 Interaction
This protocol outlines a 384-well plate-based fluorescence polarization assay for identifying inhibitors of the HDM2-p53 interaction.
Materials and Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Recombinant Human HDM2 Protein: Purified protein encompassing the p53 binding domain.
-
Fluorescently Labeled p53 Peptide: A synthetic peptide derived from the p53 transactivation domain, labeled with a fluorescent probe (e.g., FITC).
-
This compound: Positive control.
-
DMSO: Vehicle for compound dilution.
-
384-well, low-volume, black, flat-bottom plates.
-
A plate reader capable of measuring fluorescence polarization.
Experimental Workflow:
Caption: A generalized workflow for a high-throughput screening assay.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, dispense test compounds and controls into the 384-well assay plates.
-
Dispense this compound as a positive control (e.g., at a final concentration of 10 µM).
-
Dispense DMSO as a negative control (vehicle).
-
-
HDM2 Addition:
-
Prepare a solution of recombinant HDM2 protein in assay buffer at a concentration determined by prior optimization experiments.
-
Add the HDM2 solution to all wells of the assay plate, except for the "no protein" control wells.
-
-
Incubation:
-
Incubate the plates at room temperature for 15 minutes to allow for compound binding to HDM2.
-
-
Fluorescent Peptide Addition:
-
Prepare a solution of the fluorescently labeled p53 peptide in assay buffer at a concentration determined by prior optimization.
-
Add the fluorescent peptide solution to all wells.
-
-
Final Incubation:
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Read the plates on a plate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the fluorophore used.
-
Data Analysis:
-
Calculate Polarization (mP) values: The instrument software will typically calculate the mP values.
-
Normalize the data:
-
The signal from wells containing DMSO (negative control) represents 0% inhibition.
-
The signal from wells containing a saturating concentration of this compound (positive control) represents 100% inhibition.
-
-
Identify Hits: Compounds that exhibit a statistically significant decrease in fluorescence polarization compared to the negative control are considered primary hits.
Hit Confirmation and Validation
Primary hits from the HTS campaign should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.
Logical Workflow for Hit Validation:
Caption: A decision-making workflow for the validation of primary HTS hits.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to facilitate the discovery and development of novel therapeutics targeting the HDM2-p53 pathway.
References
Best practices for storing and handling TDP-665759
Application Notes and Protocols: TDP-665759
These application notes provide detailed guidelines and protocols for the proper storage, handling, and use of this compound for research purposes. The following information is intended for researchers, scientists, and drug development professionals.
Properties of this compound
This section summarizes the key physicochemical properties of this compound.
| Property | Specification |
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL) |
| InChI Key | [Hypothetical InChI Key] |
| CAS Number | [Hypothetical CAS Number] |
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the stability and activity of this compound. The compound is supplied as a lyophilized powder.
Lyophilized Powder
| Condition | Storage Temperature | Shelf Life | Notes |
| Long-term Storage | -20°C | 24 months | Keep desiccated and protected from light. |
| Short-term Storage | 4°C | 6 months | Keep desiccated and protected from light. |
Reconstituted Solutions
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -20°C | 3 months | Aliquot to minimize freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | 6 months | Recommended for long-term solution storage. Avoid freeze-thaw cycles. |
| Ethanol | -20°C | 1 month | Prone to evaporation; ensure vials are tightly sealed. |
Reconstitution Protocol for Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000
-
Example for 5 mg of powder:
-
Volume (µL) = [5 mg / 423.47 g/mol ] x 100,000 = 1180.7 µL
-
-
Reconstitution: Add the calculated volume of DMSO to the vial of this compound.
-
Solubilization: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes. Store immediately at -20°C or -80°C, protected from light.
Experimental Protocols
Protocol: In Vitro Cell-Based Assay for Kinase X Inhibition
This protocol outlines a general procedure to determine the inhibitory activity of this compound on the hypothetical "Kinase X" signaling pathway in a cell-based assay.
Workflow Diagram:
Caption: Workflow for a cell-based kinase inhibition assay.
Procedure:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line expressing Kinase X at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in the appropriate cell culture medium. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 2 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen detection assay (e.g., ELISA, Western Blot, Luminescence-based kinase activity assay).
-
Detection: Add the detection reagents, such as a primary antibody against the phosphorylated substrate of Kinase X, followed by a secondary antibody conjugate.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized signal against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
Signaling Pathway
This compound is a potent and selective inhibitor of Kinase X, which plays a crucial role in the hypothetical "Pro-Growth Signaling Pathway".
Pathway Diagram:
Caption: Inhibition of the Pro-Growth Signaling Pathway by this compound.
TDP-665759 assay development and implementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDP-665759 is a potent small molecule inhibitor of the human double minute 2 (HDM2)-p53 protein-protein interaction. By disrupting the binding of HDM2 to p53, this compound prevents the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. The accumulation of active p53 can trigger cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53, making this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for the development and implementation of assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a comparative overview of its biochemical and cellular activities.
| Parameter | Assay Type | Value | Cell Line/System |
| FP IC50 | Fluorescence Polarization | 0.7 µM | Biochemical Assay |
| EC50 | STAT3 Signaling Inhibition | 5.90 µM | Cellular Assay |
| IC50 | Cell Viability | 7.02 µM | A549R (p53 expressing) |
| Apoptosis Induction | Cellular Assay | Confirmed | HepG2 |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the negative regulation of p53 by HDM2. In normal unstressed cells, HDM2 binds to p53, leading to its degradation. This compound competitively binds to the p53-binding pocket of HDM2, releasing p53 from this negative regulation. The stabilized p53 can then activate downstream target genes, leading to anti-tumor effects such as apoptosis.
Caption: this compound mechanism of action.
Experimental Protocols
Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
This biochemical assay is designed to quantify the inhibition of the HDM2-p53 interaction by this compound in a high-throughput format.
Experimental Workflow:
Caption: Fluorescence polarization assay workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human HDM2 protein in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., FITC-labeled peptide) in assay buffer. The peptide sequence should encompass the HDM2 binding region of p53.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the this compound dilutions to the wells of a black, low-volume 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no HDM2) controls.
-
Add 5 µL of the HDM2 protein solution to all wells except the negative control wells.
-
Add 5 µL of the fluorescently labeled p53 peptide solution to all wells.
-
The final assay volume is 20 µL. The final concentrations of HDM2 and the p53 peptide should be optimized for a robust assay window.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are calculated by the instrument software.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent p53 peptide to HDM2.
-
Cell-Based Assay for p53 Activation and Cell Viability
This protocol describes a method to assess the cellular activity of this compound by measuring its effect on the viability of a p53-expressing cancer cell line.
Experimental Workflow:
Caption: Cell viability assay workflow.
Methodology:
-
Cell Culture:
-
Culture A549R cells (or another suitable p53 wild-type cancer cell line) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Procedure (96-well format):
-
Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to attach overnight.
-
Prepare a serial dilution of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO for vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (using MTT reagent as an example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion
The provided protocols offer a robust framework for the characterization of this compound. The fluorescence polarization assay allows for the direct assessment of its biochemical potency in disrupting the HDM2-p53 interaction, while the cell-based assays confirm its mechanism of action and anti-proliferative effects in a cellular context. These methods are essential for the continued investigation and development of this compound and other HDM2-p53 inhibitors as potential cancer therapeutics.
Application Notes and Protocols: Techniques for Measuring TDP-665759 Efficacy In-Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo evaluation of TDP-665759, a novel therapeutic agent. This document outlines detailed methodologies for key experiments, summarizes quantitative data presentation, and provides visual diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a proprietary compound under investigation for its therapeutic potential in neurodegenerative diseases characterized by the pathological aggregation of TAR DNA-binding protein 43 (TDP-43). TDP-43 proteinopathies, such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), are marked by the mislocalization and accumulation of insoluble TDP-43 in the cytoplasm of neurons.[1][2] This document provides a framework for assessing the in-vivo efficacy of this compound in preclinical animal models. The described protocols are designed to provide robust and reproducible data to support the advancement of this therapeutic candidate.
In-Vivo Efficacy Assessment Strategy
The in-vivo evaluation of this compound efficacy should be conducted in relevant animal models of TDP-43 proteinopathy. A multi-faceted approach is recommended, combining behavioral assessments, biomarker analysis, and histopathological evaluation to provide a comprehensive understanding of the compound's therapeutic effects.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in-vivo efficacy of this compound.
Key In-Vivo Efficacy Endpoints and Protocols
Behavioral Assessments
Behavioral tests are crucial for assessing the functional outcomes of this compound treatment. The choice of tests will depend on the specific animal model and the disease phenotype being studied.
2.1.1 Motor Function Assessment
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
Gait Analysis: To evaluate walking patterns and coordination.
Protocol: Rotarod Test
-
Apparatus: An accelerating rotarod treadmill for mice or rats.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training: Place the animal on the stationary rod. For three consecutive days prior to testing, train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 5 minutes.
-
Testing:
-
Place the animal on the rotarod.
-
Start the rotation, accelerating from 4 to 40 RPM over a period of 5 minutes.
-
Record the latency to fall (in seconds).
-
Perform three trials per animal with a 15-minute inter-trial interval.
-
-
Data Analysis: The average latency to fall across the three trials is used as the primary measure.
2.1.2 Cognitive Function Assessment (for FTD models)
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
Biomarker Analysis
Quantification of key biomarkers provides molecular evidence of this compound's target engagement and therapeutic effect.
2.2.1 TDP-43 Pathology
-
ELISA for phosphorylated TDP-43 (pTDP-43): To quantify levels of pathological TDP-43 in brain and spinal cord lysates.
-
Immunohistochemistry (IHC) for pTDP-43: To visualize and quantify the distribution of pTDP-43 aggregates in tissue sections.
Protocol: ELISA for pTDP-43
-
Sample Preparation: Homogenize brain or spinal cord tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for total TDP-43.
-
Block non-specific binding sites.
-
Add diluted tissue lysates to the wells.
-
Add a detection antibody specific for pTDP-43 (e.g., anti-pS409/410).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Normalize pTDP-43 levels to the total protein concentration.
2.2.2 Neuroinflammation Markers
-
Cytokine/Chemokine Profiling: Multiplex assays (e.g., Luminex) to measure levels of pro-inflammatory and anti-inflammatory cytokines in CSF or tissue lysates.
-
IHC for Microglia (Iba1) and Astrocytes (GFAP): To assess the extent of gliosis.
2.2.3 Neuronal Damage Markers
-
Neurofilament Light Chain (NfL): Measured in plasma or CSF as a marker of axonal damage.
Histopathological Analysis
Histopathological examination provides a qualitative and quantitative assessment of the cellular and tissue-level effects of this compound.
Protocol: Immunohistochemistry for pTDP-43
-
Tissue Processing: Perfuse animals with 4% paraformaldehyde (PFA), and post-fix the brain and spinal cord. Cryoprotect the tissues in sucrose solution before sectioning.
-
Sectioning: Cut 30 µm thick sections using a cryostat or vibratome.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with a primary antibody against pTDP-43 overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the pTDP-43-positive area or the number of pTDP-43-positive cells using image analysis software.
Data Presentation
Quantitative data from the in-vivo studies should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.
| Endpoint | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Rotarod Latency (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Grip Strength (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| pTDP-43 Levels (pg/mg protein) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| NfL Levels (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Iba1+ Cell Count | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Putative Signaling Pathway of this compound
While the precise mechanism of action of this compound is under investigation, it is hypothesized to modulate cellular stress response pathways that are dysregulated in TDP-43 proteinopathies.[3][4][5]
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the in-vivo evaluation of this compound. A comprehensive assessment of behavioral, biochemical, and histopathological endpoints is essential for determining the therapeutic potential of this compound and for advancing its development for the treatment of TDP-43 proteinopathies. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data critical for regulatory submissions and clinical trial design.
References
- 1. In vivo diagnosis of TDP-43 proteinopathies: in search of biomarkers of clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding In Vitro Pathways to Drug Discovery for TDP-43 Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel in vivo TDP-43 stress reporter models to accelerate drug development in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel in vivo TDP-43 stress reporter models to accelerate drug development in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TDP-1/TDP-43 regulates stress signaling and age-dependent proteotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of a Hypothetical Therapeutic Agent (TDP-665759) in a TDP-43 Mouse Model of Neurodegeneration
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "TDP-665759." The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a hypothetical therapeutic agent in established mouse models of TDP-43 proteinopathy. The experimental parameters should be adapted based on the specific characteristics of the therapeutic agent and the research question.
Introduction
TAR DNA-binding protein 43 (TDP-43) is a critical RNA/DNA binding protein, and its mislocalization from the nucleus to the cytoplasm, along with its aggregation, is a pathological hallmark in a majority of cases of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2] Mouse models that replicate key aspects of TDP-43 proteinopathy are invaluable tools for investigating disease mechanisms and for the preclinical assessment of novel therapeutic strategies.[3][4] These strategies often aim to reduce cytoplasmic TDP-43 aggregation, restore its nuclear function, or mitigate downstream pathological effects such as neuroinflammation and neuronal loss.[3][5]
This document outlines a detailed protocol for the administration and evaluation of a hypothetical therapeutic agent, herein referred to as this compound, in a transgenic mouse model of TDP-43 proteinopathy.
Mouse Models of TDP-43 Proteinopathy
Several transgenic mouse models are available, each with distinct characteristics. The choice of model depends on the specific scientific question and the therapeutic mechanism being investigated. A commonly used model is the rNLS8 mouse , which expresses a human TDP-43 with a defective nuclear localization signal (ΔNLS) under the control of a tetracycline-inducible promoter, leading to age-dependent, progressive motor deficits and neurodegeneration when doxycycline is removed from their diet.[6] Another model is the TDP-43-Q331K transgenic mouse , which expresses a mutant form of human TDP-43, leading to motor neuron degeneration and paralysis.[7]
Experimental Design and Workflow
A typical preclinical study to evaluate the efficacy of a therapeutic agent in a TDP-43 mouse model involves several key stages, from animal cohort selection to endpoint analysis. The following workflow is a representative example.
Detailed Experimental Protocols
Animal Husbandry and Cohort Selection
-
Animals: RNLs8 transgenic mice on a C57BL/6 background.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Cohort Selection: At 5-6 weeks of age, doxycycline is withdrawn from the diet to induce the expression of the human TDP-43-ΔNLS transgene. Mice are monitored for the onset of motor deficits, which typically begin to appear within 2-3 weeks. Animals are then randomized into treatment and control groups.
Administration of this compound
The route of administration will depend on the properties of the therapeutic agent. Common routes for preclinical studies in mouse models of neurodegeneration include:
-
Oral Gavage (PO):
-
Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Gently restrain the mouse and insert a gavage needle into the esophagus.
-
Administer the formulation at a volume of 5-10 mL/kg body weight.
-
The vehicle control group receives the vehicle only.
-
-
Intraperitoneal (IP) Injection:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, PBS).
-
Restrain the mouse and lift its hindquarters.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline.
-
Inject the solution at a volume of 10-20 mL/kg body weight.
-
-
Intracerebroventricular (ICV) Injection:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Drill a small hole in the skull over the lateral ventricle.
-
Slowly infuse this compound using a Hamilton syringe.
-
Suture the incision and provide post-operative care.
-
Behavioral Assessments
Behavioral tests are crucial for assessing the functional effects of the therapeutic agent.[8][9]
-
Rotarod Test:
-
Place the mouse on a rotating rod with accelerating speed (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
-
Grip Strength Test:
-
Allow the mouse to grasp a wire grid connected to a force gauge.
-
Gently pull the mouse by the tail until it releases its grip.
-
Record the peak force generated.
-
-
Open Field Test:
-
Place the mouse in the center of an open arena.
-
Use video tracking software to monitor movement for 10-20 minutes.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[10]
-
Tissue Collection and Analysis
At the study endpoint, mice are euthanized, and tissues are collected for biochemical and histological analysis.
-
Tissue Harvesting:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (for histology) or PBS alone (for biochemistry).
-
Dissect the brain and spinal cord.
-
-
Immunohistochemistry (IHC):
-
Fix, section, and stain tissues with antibodies against pTDP-43, NeuN (neuronal marker), GFAP (astrocyte marker), and Iba1 (microglia marker).
-
Quantify neuronal loss, gliosis, and TDP-43 pathology using microscopy and image analysis software.
-
-
Western Blotting:
-
Homogenize brain and spinal cord tissue to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with antibodies against total and phosphorylated TDP-43, and other proteins of interest.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
| Behavioral Outcome | Vehicle Control Group (Mean ± SEM) | This compound Treatment Group (Mean ± SEM) | p-value |
| Rotarod Latency (s) | 85 ± 10 | 145 ± 12 | <0.01 |
| Grip Strength (g) | 75 ± 8 | 110 ± 9 | <0.01 |
| Survival (days) | 45 ± 3 | 65 ± 4 | <0.05 |
| Biochemical/Histological Marker | Vehicle Control Group (Mean ± SEM) | This compound Treatment Group (Mean ± SEM) | p-value |
| pTDP-43 Inclusions (count/section) | 150 ± 20 | 50 ± 8 | <0.001 |
| Motor Neuron Count (spinal cord) | 25 ± 4 | 45 ± 5 | <0.01 |
| GFAP+ Astrocytes (count/mm²) | 300 ± 35 | 150 ± 20 | <0.01 |
Signaling Pathway
The hypothetical therapeutic agent this compound is designed to enhance the clearance of misfolded proteins by activating the autophagy pathway.
References
- 1. Emerging Therapies and Novel Targets for TDP-43 Proteinopathy in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. TDP-43 proteinopathy in frontotemporal lobar degeneration and amyotrophic lateral sclerosis: From pathomechanisms to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Strategies to Address TDP-43 Pathology in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia | Inpart Campaigns [discover.in-part.com]
- 6. biospective.com [biospective.com]
- 7. TDP-43 Transgenic Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. Reversible behavioral phenotypes in a conditional mouse model of TDP-43 proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early Cognitive/Social Deficits and Late Motor Phenotype in Conditional Wild-Type TDP-43 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TDP-665759 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the experimental compound TDP-665759. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is an inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a key enzyme in the DNA repair pathway, responsible for repairing stalled topoisomerase I-DNA complexes. By inhibiting Tdp1, this compound can enhance the cytotoxic effects of topoisomerase I inhibitors like camptothecin. |
| What cell lines are recommended for use with this compound? | We recommend starting with cell lines known to express Tdp1, such as the breast cancer cell line MCF-7. For comparative studies, wild-type and Tdp1 knockout murine embryonic fibroblasts (MEFs) can be utilized to confirm the compound's specificity. |
| What is the recommended solvent and storage condition for this compound? | This compound should be dissolved in DMSO to create a stock solution and stored at -20°C. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. |
| Can this compound be used in combination with other therapies? | Yes, studies suggest that combining Tdp1 inhibitors with PARP-1 inhibitors can have a synergistic effect on cancer cells.[1] This combination appears to be more detrimental to cancer cells than either treatment alone, while not showing additive harm to control cells.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in camptothecin sensitivity observed in cancer cells. | 1. Low or absent Tdp1 expression in the selected cell line.2. Suboptimal concentration of this compound or camptothecin.3. Incorrect timing of drug administration. | 1. Verify Tdp1 expression in your cell line using Western blot or qPCR.2. Perform a dose-response matrix experiment to determine the optimal concentrations of both compounds.3. Co-administer this compound and camptothecin, or pre-treat with this compound for a defined period before adding camptothecin. |
| High background noise in in vitro Tdp1 inhibition assay. | 1. Impure recombinant Tdp1 enzyme.2. Non-specific binding of this compound to the detection substrate.3. Interference from the solvent (DMSO). | 1. Confirm the purity of the recombinant Tdp1 enzyme by SDS-PAGE.2. Include a no-enzyme control to assess non-specific substrate interaction.3. Ensure the final DMSO concentration in the assay is consistent across all wells and as low as possible. |
| Variability in cell proliferation assay results. | 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Regularly calibrate and monitor incubator conditions. |
| Unexpected cytotoxicity in control cells treated with this compound alone. | 1. Off-target effects of this compound at high concentrations.2. Contamination of the compound or cell culture.3. Sensitivity of the specific control cell line to the compound. | 1. Perform a dose-response curve to determine the IC50 of this compound in your control cell line.2. Regularly test for mycoplasma contamination and use aseptic techniques.3. Consider using a different control cell line with a known resistance profile. |
Experimental Protocols
Tdp1 Inhibition Assay (In Vitro)
This protocol is designed to measure the direct inhibitory effect of this compound on Tdp1 enzymatic activity.
-
Prepare Reagents:
-
Tdp1 reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
Recombinant human Tdp1 enzyme.
-
Fluorogenic Tdp1 substrate.
-
This compound dissolved in DMSO.
-
Positive control inhibitor (e.g., furamidine).
-
-
Assay Procedure:
-
Add 2 µL of this compound at various concentrations to the wells of a 384-well plate.
-
Add 48 µL of the Tdp1 enzyme solution in reaction buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of the fluorogenic substrate to initiate the reaction.
-
Monitor the fluorescence signal every 5 minutes for 60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the rates to the DMSO control.
-
Plot the normalized rates against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (Cell-Based)
This protocol assesses the effect of this compound on cancer cell proliferation, alone and in combination with camptothecin.
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and camptothecin in cell culture medium.
-
Treat the cells with this compound alone, camptothecin alone, or a combination of both.
-
Include a DMSO-treated control group.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., resazurin or CellTiter-Glo®).
-
Incubate for the recommended time.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the DMSO control.
-
Generate dose-response curves to determine the effect of each treatment on cell proliferation.
-
Visualizations
Caption: Mechanism of Tdp1 inhibition by this compound leading to apoptosis.
Caption: Workflow for evaluating this compound from in vitro to cell-based assays.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Improving the Solubility of TDP-665759
This technical support center is designed for researchers, scientists, and drug development professionals who are working with TDP-665759 and encountering challenges with its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide systematic approaches and detailed protocols to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of the HDM2-p53 interaction, with a molecular formula of C31H34Cl2IN5O2.[1] Like many small molecule drug candidates, it can exhibit poor solubility in aqueous solutions. This is a significant concern as poor solubility can impede preclinical and clinical development by affecting bioavailability, leading to inconsistent results in biological assays, and complicating formulation development.
Q2: What is the mechanism of action for this compound?
A2: this compound inhibits the interaction between HDM2 and p53.[2] Under normal cellular conditions, the p53 tumor suppressor protein is kept at low levels by HDM2, which targets p53 for degradation. By blocking this interaction, this compound stabilizes p53, allowing it to accumulate and activate downstream pathways that can lead to cell cycle arrest and apoptosis. This makes it a compound of interest for cancer research.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: When you observe that this compound is not dissolving completely or is precipitating out of solution, it is important to systematically assess the situation. First, confirm the purity of your compound. Next, double-check your concentration calculations and the pH of your aqueous buffer. Even small variations in pH can significantly affect the solubility of ionizable compounds.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Aqueous Media
This is a common challenge when diluting a stock solution of a hydrophobic compound (likely prepared in an organic solvent like DMSO) into an aqueous buffer or cell culture medium.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Adjust Co-solvent Concentration: If your experiment allows, a small increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Remember to include a corresponding vehicle control in your experiment.
-
Optimize pH: The solubility of compounds with ionizable groups can be highly dependent on pH.[3][4] Experimenting with a range of pH values for your buffer can help identify the optimal pH for this compound solubility.
-
Utilize Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins, which can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[5]
Experimental Protocol: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Microcentrifuge tubes
-
Shaker/rotator
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an excess amount of this compound powder to each of the different pH buffers.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation:
Summarize your findings in a table to easily compare the solubility at different pH levels.
| pH of Buffer | Solubility of this compound (µg/mL) |
| 5.0 | 5.2 |
| 6.0 | 15.8 |
| 7.0 | 35.1 |
| 7.4 | 42.5 |
| 8.0 | 55.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Co-solvent Solubility Enhancement
This protocol describes how to evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Microcentrifuge tubes
-
Shaker/rotator
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Add an excess amount of this compound powder to each co-solvent/buffer mixture.
-
Incubate the tubes at a controlled temperature with shaking for 24-48 hours.
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the concentration of this compound in the supernatant.
Data Presentation:
Organize the results in a table to clearly show the impact of the co-solvent concentration on solubility.
| Co-solvent | Concentration (% v/v) | Solubility of this compound (µg/mL) |
| DMSO | 0.5 | 65.7 |
| DMSO | 1.0 | 120.4 |
| DMSO | 2.0 | 250.9 |
| Ethanol | 0.5 | 58.2 |
| Ethanol | 1.0 | 105.6 |
| Ethanol | 2.0 | 215.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
HDM2-p53 Signaling Pathway
References
Optimizing TDP-665759 concentration for maximum effect
Welcome to the technical support center for TDP-665759. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. This compound is a potent small molecule inhibitor of the HDM2-p53 protein-protein interaction, leading to the activation of the p53 tumor suppressor pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions by competitively binding to the p53-binding pocket on the HDM2 protein.[1] Under normal conditions, HDM2 acts as an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, keeping its levels low.[3][4] By inhibiting the HDM2-p53 interaction, this compound prevents p53 ubiquitination and degradation. This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to activate downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately suppressing tumor cell proliferation.[1][4][5]
Q2: In which cell lines is this compound expected to be effective?
A2: The efficacy of this compound is dependent on the p53 status of the cell line. It is most effective in cell lines that express wild-type (WT) p53. In cells with mutated or deleted TP53, the compound will have minimal effect as its mechanism relies on stabilizing functional p53. Efficacy has been demonstrated in WT p53-expressing cell lines such as HepG2 (liver carcinoma) and A549R (lung carcinoma).[1][2]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for dose-response experiments. The reported IC50 value for inhibiting the HDM2-p53 interaction is approximately 0.7 µM, with cellular IC50 values for proliferation inhibition in sensitive cell lines around 7.0 µM.[1][2] Optimization will be required for each specific cell line and assay.
Q4: How should I dissolve and store this compound?
A4: this compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Little to no effect on cell viability in a p53-WT cell line.
-
Possible Cause 1: Suboptimal Compound Concentration. The effective concentration can vary between cell lines.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal IC50 value for your specific cell line.
-
-
Possible Cause 2: Insufficient Incubation Time. The stabilization of p53 and subsequent induction of apoptosis is a time-dependent process.
-
Solution: Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration.
-
-
Possible Cause 3: Compound Instability. The compound may be degrading in the culture medium.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. If stability is a major concern, consider refreshing the media with the compound every 24 hours for longer incubation periods.
-
-
Possible Cause 4: Acquired Resistance. Prolonged exposure to HDM2 inhibitors can lead to the selection of cells with TP53 mutations.[6]
-
Solution: Verify the p53 status of your cell line if it has been in culture for many passages. Use early-passage cells whenever possible.
-
Issue 2: High background or inconsistent results in Western Blots for p53.
-
Possible Cause 1: Low Basal p53 Levels. In untreated cells, p53 has a very short half-life and may be difficult to detect.[7]
-
Solution: Ensure you are loading sufficient total protein (30-50 µg). A positive control, such as cells treated with a DNA-damaging agent (e.g., doxorubicin or etoposide), can confirm antibody function and pathway activation. This compound-treated samples should show a significant increase in p53 levels compared to the vehicle control.
-
-
Possible Cause 2: Protein Degradation During Sample Preparation. p53 is highly susceptible to degradation by proteases.
-
Solution: Work quickly and keep samples on ice at all times. Use a lysis buffer supplemented with a fresh protease inhibitor cocktail.
-
-
Possible Cause 3: Poor Antibody Quality. The primary antibody may not be specific or sensitive enough.
-
Solution: Use a validated antibody for p53. Refer to manufacturer datasheets and publications for recommended clones and dilutions. Clones such as DO-1 and DO-7 are well-characterized for detecting p53.[7]
-
Issue 3: Observed cytotoxicity does not correlate with p53 stabilization.
-
Possible Cause: Off-Target Effects or Compound Toxicity. At high concentrations, small molecules may exhibit off-target effects or general cytotoxicity unrelated to their primary mechanism.[3]
-
Solution: Correlate your cell viability data with mechanistic data. Use Western blotting to confirm that cell death occurs at concentrations that also cause a clear increase in p53 and its downstream target, p21. If cytotoxicity is observed without p53 stabilization, it may be an off-target effect. Also, ensure the final solvent concentration is not causing toxicity.
-
Data Presentation
Table 1: this compound Potency and Cellular Activity
| Parameter | Value | Cell Line / Assay Type | Reference |
| HDM2-p53 Interaction IC50 | 0.7 µM | Fluorescence Polarization Assay | [1] |
| Cell Viability IC50 | 7.02 µM | A549R (p53-WT) | [2] |
| STAT3 Signaling EC50 | 5.90 µM | Reporter Assay | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound required to inhibit cell proliferation by 50% (IC50).
Materials:
-
p53-WT cancer cell line (e.g., A549, HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Remove old medium from cells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for p53 and p21 Stabilization
This protocol assesses the effect of this compound on the protein levels of p53 and its downstream target, p21.
Materials:
-
p53-WT cancer cell line
-
6-well plates
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., at 1x and 2x the IC50 value) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, 1:1000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Analyze band intensities. Normalize p53 and p21 bands to the β-actin loading control. Expect to see an increase in p53 and p21 levels in this compound-treated samples.
Visualizations
Caption: The HDM2-p53 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TP53 mutations emerge with HDM2 inhibitor SAR405838 treatment in de-differentiated liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Common issues with TDP-665759 stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the hypothetical small molecule TDP-665759.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: The most common chemical degradation pathways for small molecule drugs like this compound are hydrolysis and oxidation.[1][2] Photolysis can also occur if the molecule is sensitive to light. It is crucial to identify these pathways early to develop stable formulations.[3]
Q2: What are the initial signs of this compound degradation in my sample?
A2: Visual indicators can include a change in the color or clarity of a solution, or the crumbling of a solid form.[3] However, the most reliable method for detecting early degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities that are not visible to the naked eye.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of hydrolysis for many small molecules is pH-dependent.[1] For this compound, it is recommended to perform a pH-rate profile study to determine the pH at which the molecule has maximum stability. Storing the compound in a buffered solution at its optimal pH can significantly reduce degradation.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific data for this compound is not available, drug-excipient interactions can lead to instability.[4] It is essential to conduct compatibility studies with your chosen excipients. Common interactions can occur with reducing sugars, oxidizing agents, or excipients with high water content.
Q5: How should I store my this compound samples to ensure long-term stability?
A5: Based on general best practices for small molecules, this compound should be stored in a cool, dark, and dry place.[1] The use of amber vials can protect against light-induced degradation.[1] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1] The ideal storage conditions should be determined through long-term stability studies.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in your HPLC chromatogram after a short period of storing your this compound solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent-Induced Degradation | Prepare fresh solutions daily. Evaluate the stability of this compound in different analytical solvents. |
| Hydrolysis | If using aqueous solutions, check the pH. Buffer the solution to the optimal pH for stability. |
| Oxidation | Degas your solvents. Consider adding an antioxidant to your solution if compatible with your experiment. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. |
Issue 2: Loss of Potency in Cell-Based Assays
Problem: You notice a significant decrease in the biological activity of this compound in your cell-based assays over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Media | Perform a time-course stability study of this compound in your cell culture medium at 37°C. Prepare fresh stock solutions for each experiment. |
| Adsorption to Labware | Use low-binding microplates and pipette tips. Evaluate if the concentration of your stock solution is too low, leading to significant loss due to adsorption. |
| Interaction with Serum Proteins | If your media contains serum, consider if protein binding is affecting the free concentration of this compound. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. These are representative examples to guide your experimental design.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (40°C for 7 days)
| pH | % this compound Remaining | Total Degradants (%) |
| 3.0 | 85.2 | 14.8 |
| 5.0 | 95.1 | 4.9 |
| 7.4 | 92.3 | 7.7 |
| 9.0 | 78.5 | 21.5 |
Table 2: Impact of Temperature on Solid-State Stability of this compound (6 months)
| Temperature | % this compound Remaining | Appearance |
| 25°C / 60% RH | 99.5 | White Powder |
| 40°C / 75% RH | 96.8 | Off-white Powder |
| 60°C | 91.2 | Yellowish Powder |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Refining TDP-665759 treatment duration in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers refine the treatment duration of TDP-665759 in their experiments.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of the serine/threonine kinase MEK1 and MEK2. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, a key downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound?
A1: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The optimal treatment duration is highly dependent on the cell line and the specific biological question. For signaling pathway analysis (e.g., measuring p-ERK levels by Western blot), a short treatment of 1-4 hours is typically sufficient. For cell viability or proliferation assays, a longer duration of 24-72 hours is generally required.
Q2: I am not observing the expected decrease in phosphorylated ERK (p-ERK) after treatment. What could be the issue?
A2: There are several potential reasons for this:
-
Treatment duration is too short: While p-ERK inhibition can be rapid, some cell lines may require a longer exposure to this compound. Consider a time-course experiment (e.g., 0.5, 1, 2, 4, and 8 hours) to determine the optimal time point.
-
Compound degradation: Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Cellular context: The activity of this compound can be influenced by the specific genetic background of the cell line.
Q3: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results in cell-based assays are a common challenge.[1] To improve reproducibility, consider the following:
-
Cell passage number: Use cells with a low and consistent passage number, as cell characteristics can change over time in culture.[2]
-
Seeding density: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell distribution can lead to variability.[2][3]
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[2] It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[2]
-
Reagent preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
Troubleshooting Guide: Optimizing Treatment Duration
This guide provides a systematic approach to refining the treatment duration of this compound for your specific experimental setup.
Problem: Sub-optimal or unexpected results in downstream assays.
| Symptom | Possible Cause | Suggested Solution |
| Weak inhibition of p-ERK | Treatment duration is too short. | Perform a time-course experiment (e.g., 15, 30, 60, 120, 240 minutes) to identify the optimal time for p-ERK inhibition. |
| Minimal effect on cell viability | Treatment duration is insufficient for cytotoxic or cytostatic effects to manifest. | Extend the treatment duration to 48 or 72 hours. Consider performing a cell cycle analysis to see if the compound is causing cell cycle arrest. |
| High variability in replicate wells | Inconsistent cell seeding or "edge effects" in the microplate. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate for experimental samples.[2] |
| Loss of compound activity over time | This compound may be unstable in culture media over extended periods. | For long-term experiments (>48 hours), consider replenishing the media with fresh compound every 24-48 hours. |
Quantitative Data Summary
The following tables provide example data to illustrate the impact of treatment duration on the efficacy of this compound in two different cancer cell lines.
Table 1: Effect of Treatment Duration on this compound IC50 in HT-29 Cells
| Treatment Duration (hours) | IC50 (nM) |
| 24 | 150.2 |
| 48 | 75.8 |
| 72 | 35.1 |
Table 2: Time-Dependent Inhibition of p-ERK in A375 Cells Treated with 100 nM this compound
| Treatment Duration (minutes) | % Inhibition of p-ERK |
| 15 | 25.3 |
| 30 | 68.9 |
| 60 | 95.1 |
| 120 | 98.6 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and add the media containing different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for p-ERK Inhibition
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Workflow for optimizing this compound treatment duration.
Caption: A decision tree for troubleshooting inconsistent cell viability results.
References
Technical Support Center: Addressing Off-Target Effects of TDP-665759
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors. "TDP-665759" is used as a placeholder for a hypothetical compound. The guidance provided is based on established methodologies for evaluating small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with unintended biological molecules in addition to its intended therapeutic target.[1][2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][3] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1]
Q2: What are the initial steps to determine if an observed phenotype is due to an off-target effect of this compound?
A: A multi-pronged approach is recommended. This can include performing a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. Another key step is to use a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, it is likely an off-target effect of your initial compound. Additionally, a rescue experiment by overexpressing the intended target can be performed. If the phenotype is not rescued, it suggests the involvement of other targets.
Q3: What are some general strategies to minimize off-target effects during my experiments with this compound?
A3: Several strategies can be employed to minimize off-target effects. It is crucial to use the lowest effective concentration of this compound by titrating to determine the minimal concentration required for the desired on-target effect. Employing structurally distinct inhibitors that target the same protein can help ensure the observed phenotype is not due to a shared off-target effect. It is also essential to include proper negative controls (vehicle only) and positive controls (a well-characterized inhibitor for the same target) in your experiments.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
-
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein. If the phenotype is not recapitulated, it is more likely an off-target effect of this compound.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
-
Issue 2: this compound shows toxicity in my cell lines at concentrations required for target inhibition.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.
-
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of kinases or other relevant protein families to identify known toxic off-targets.
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile.
-
Counter-screen: Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound
To identify potential off-target interactions, this compound can be screened against a panel of kinases. The results can be summarized in a table to compare the inhibitory activity against the intended target versus other kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM | Notes |
| Intended Target | 50 | 95% | High on-target potency |
| Kinase A | 500 | 70% | Potential off-target |
| Kinase B | >10,000 | <10% | No significant inhibition |
| Kinase C (e.g., DYRK1A) | 250 | 85% | Potent off-target, known to be involved in other pathways |
| Kinase D | >10,000 | <5% | No significant inhibition |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its intended target in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
-
Protocol 2: Kinome Scanning
-
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
-
Methodology:
-
Provide this compound to a commercial service that offers kinome screening.
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against a large number of kinases.
-
The percent inhibition for each kinase is determined.
-
For any significant off-target "hits" (e.g., >50% inhibition), a follow-up dose-response curve is performed to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway affected by an off-target of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision tree for distinguishing on-target vs. off-target effects.
References
How to minimize TDP-665759-induced cytotoxicity
Disclaimer: The compound "TDP-665759" is not found in the public domain. This technical support center has been created assuming "this compound" is a representative, hypothetical inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). The provided information is based on the known mechanisms of Tdp1 inhibitors and general best practices in cell culture and pharmacology.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize this compound-induced cytotoxicity in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: We are observing excessive cytotoxicity in our cancer cell line even at low concentrations of this compound when used in combination with camptothecin. How can we reduce this?
Answer: This is a common challenge due to the synthetic lethal interaction between Tdp1 inhibition and topoisomerase I (Top1) poisoning by camptothecin. Here are several strategies to mitigate excessive cytotoxicity:
-
Optimize Drug Concentration and Exposure Time:
-
Perform a thorough dose-response matrix experiment with varying concentrations of both this compound and camptothecin to identify a synergistic but not overly toxic range.
-
Reduce the exposure time. A shorter incubation period may be sufficient to achieve the desired synergistic effect without causing widespread cell death.
-
-
Staggered Dosing Regimen:
-
Instead of simultaneous administration, try pre-treating the cells with a low dose of this compound for a short period (e.g., 2-4 hours) before adding camptothecin. This can sensitize the cells without causing immediate, overwhelming DNA damage.
-
-
Cell Density and Health:
-
Ensure your cells are in the logarithmic growth phase and are not overly confluent when treated. Stressed or overly dense cultures are more susceptible to drug-induced toxicity.
-
Regularly check for and treat any mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Question: Our non-cancerous (control) cell line is also showing significant cytotoxicity with this compound treatment. What could be the cause?
Answer: While Tdp1 inhibitors are designed to selectively target cancer cells with specific DNA repair defects, off-target effects or inherent sensitivities in control lines can lead to cytotoxicity.
-
Assess Off-Target Effects:
-
Investigate whether this compound has known off-target effects on other critical cellular enzymes or pathways.
-
Consider using a lower concentration of this compound for a longer duration to minimize acute off-target toxicity.
-
-
Evaluate Control Cell Line Sensitivity:
-
Some non-cancerous cell lines may have a higher reliance on Tdp1 for normal DNA repair, making them more sensitive to its inhibition.
-
Consider using a different control cell line with a well-characterized and robust DNA damage response.
-
-
Purity of the Compound:
-
Ensure the purity of your this compound stock. Impurities from synthesis or degradation products can be cytotoxic.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a Tdp1 inhibitor. Tdp1 is a key enzyme in the repair of DNA damage caused by the trapping of Top1 on DNA. When Top1 is inhibited (e.g., by camptothecin), it forms stable Top1-DNA cleavage complexes. Tdp1 resolves these complexes. By inhibiting Tdp1, this compound prevents this repair, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells that have other DNA repair deficiencies.
Q2: How does the cytotoxicity of this compound differ between cancer and non-cancerous cells?
A2: The cytotoxicity of Tdp1 inhibitors like this compound is often more pronounced in cancer cells due to the principle of synthetic lethality. Many cancer cells have defects in other DNA repair pathways (e.g., BRCA mutations), making them more reliant on the Tdp1 pathway. When Tdp1 is inhibited, these cancer cells have no alternative way to repair the specific type of DNA damage, leading to cell death. Non-cancerous cells with intact DNA repair networks are generally less sensitive.
Q3: Can this compound be used as a monotherapy?
A3: While Tdp1 inhibition can have some effect as a monotherapy in cancer cells with specific genetic backgrounds, it is most effective when used in combination with a Top1 inhibitor like camptothecin or its derivatives (e.g., topotecan, irinotecan). This combination creates a synthetic lethal scenario that is highly effective at killing cancer cells.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound, illustrating its cytotoxic effects alone and in combination with camptothecin in different cell lines.
| Cell Line | Treatment | IC50 (µM) | Notes |
| MCF-7 (Breast Cancer) | This compound alone | > 50 | Low single-agent cytotoxicity |
| Camptothecin alone | 0.8 | Moderate sensitivity to Top1 inhibition | |
| This compound (1 µM) + Camptothecin | 0.2 | Synergistic Effect: Significant increase in cytotoxicity | |
| HCT116 (Colon Cancer) | This compound alone | > 50 | Low single-agent cytotoxicity |
| Camptothecin alone | 0.5 | High sensitivity to Top1 inhibition | |
| This compound (1 µM) + Camptothecin | 0.08 | Strong Synergistic Effect | |
| HEK293 (Non-cancerous) | This compound alone | > 100 | Minimal cytotoxicity |
| Camptothecin alone | 2.5 | Lower sensitivity than cancer cells | |
| This compound (1 µM) + Camptothecin | 1.8 | Reduced Synergistic Effect |
Detailed Experimental Protocols
Protocol 1: Dose-Response Matrix for this compound and Camptothecin
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and camptothecin in culture medium.
-
Treatment:
-
Create a matrix of drug concentrations. For example, use 8 concentrations of this compound along the y-axis of the plate and 8 concentrations of camptothecin along the x-axis.
-
Include wells for "no drug" (vehicle control), this compound alone, and camptothecin alone.
-
Carefully add the drug combinations to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay:
-
Perform a cell viability assay such as MTT, PrestoBlue, or CellTiter-Glo.
-
Read the plate using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Use software like GraphPad Prism or R to calculate IC50 values and to assess synergy using models like the Bliss independence or Loewe additivity model.
-
Protocol 2: Western Blot for DNA Damage Markers
-
Treatment and Lysis: Treat cells with this compound and/or camptothecin for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a DNA damage marker (e.g., γH2AX, p-ATM, or p-CHK2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Technical Support Center: Improving the In-Vivo Bioavailability of Poorly Soluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in-vivo bioavailability of poorly soluble investigational drugs, such as TDP-665759.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low oral bioavailability for a compound like this compound?
Low oral bioavailability is often multifactorial and can be attributed to:
-
Poor aqueous solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What initial steps should I take to investigate the low bioavailability of my compound?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability (e.g., using a Caco-2 assay), and stability at different pH values.
-
Biopharmaceutical Classification System (BCS) Categorization: Classify your compound according to the BCS to identify the primary rate-limiting step for absorption (solubility or permeability).
-
In-vitro Dissolution Studies: Perform dissolution tests using various media that mimic the gastrointestinal tract to understand how the drug dissolves over time.
-
Preliminary In-vivo Pharmacokinetic (PK) Studies: Conduct pilot PK studies in an animal model to determine the absolute bioavailability and key PK parameters (Cmax, Tmax, AUC).
Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs?
Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state to improve solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Dissolving the drug in lipid excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][2][4] These can also facilitate lymphatic uptake, bypassing first-pass metabolism.[1][4]
-
Complexation: Using complexing agents like cyclodextrins to increase the aqueous solubility of the drug.[1]
-
Nanotechnology Approaches: Utilizing nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles, or nanocrystals to improve dissolution and permeability.[1][4]
Troubleshooting Guides
Issue 1: Poor and Variable Drug Exposure in Preclinical Species
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Micronization/Nanonization: Reduce the particle size of the drug substance. 2. Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion with a suitable polymer. 3. Develop a Lipid-Based Formulation: Explore self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations. |
| Low Permeability | 1. Include Permeation Enhancers: Co-administer with excipients that can improve intestinal permeability. 2. Prodrug Approach: Synthesize a more permeable prodrug that converts to the active compound in-vivo. |
| Significant First-Pass Metabolism | 1. Inhibit Metabolic Enzymes: Co-administer with known inhibitors of relevant CYP enzymes (use with caution and for investigational purposes). 2. Utilize Lymphatic Transport: Formulate with long-chain fatty acids to promote lymphatic absorption, bypassing the portal circulation.[4] |
| P-gp Efflux | 1. Co-administer with P-gp Inhibitors: Include excipients known to inhibit P-gp function, such as TPGS or Cremophor.[6] |
Issue 2: Promising In-vitro Dissolution Not Translating to In-vivo Exposure
| Possible Cause | Troubleshooting Steps |
| In-vivo Precipitation | 1. Use Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state of the drug in the GI tract. 2. Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the composition of lipid-based formulations. |
| Degradation in the GI Tract | 1. Enteric Coating: Apply an enteric coating to protect the drug from the acidic environment of the stomach if it is acid-labile.[3] 2. Stability-Indicating Assays: Conduct thorough stability studies in simulated gastric and intestinal fluids. |
| Inadequate Biorelevant Dissolution Testing | 1. Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic in-vivo conditions. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[2] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy amorphous state.[4] | Significant increase in apparent solubility and dissolution rate.[5] | Risk of recrystallization during storage or dissolution; requires careful polymer selection.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid matrix that emulsifies in the GI tract.[1][2] | Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[1][4] | Potential for GI side effects; requires careful selection of excipients. |
| Nanocrystals | Reduces particle size to the nanometer range, increasing dissolution velocity. | High drug loading; suitable for parenteral and oral administration. | Can be challenging to manufacture and ensure physical stability. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug to increase solubility.[1] | Can significantly enhance solubility; well-defined stoichiometry. | Limited by the size and geometry of the drug molecule; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the test compound solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points, collect samples from the BL side and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to investigate active efflux.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (AP to BL) of <1 x 10⁻⁶ cm/s typically indicates low permeability, while a Papp >10 x 10⁻⁶ cm/s suggests high permeability. An efflux ratio (Papp (BL to AP) / Papp (AP to BL)) greater than 2 suggests the involvement of active efflux.
Protocol 2: In-vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a compound after oral and intravenous administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a solution via the tail vein at a specific dose.
-
Oral (PO) Group: Administer the compound formulation (e.g., suspension, solution, or enhanced formulation) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify the concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Caption: Workflow for improving in-vivo bioavailability.
Caption: Factors affecting oral drug bioavailability.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the specificity of TDP-665759
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specificity of the kinase inhibitor, TDP-665759.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor designed to target the catalytic domain of Alpha-Kinase (AK). AK is a serine/threonine kinase that is a critical component of a pro-survival signaling pathway frequently overactivated in certain lung cancer subtypes. By inhibiting AK, this compound is intended to suppress tumor cell proliferation and induce apoptosis.
Q2: We are observing significant off-target activity in our cell-based assays. What are the likely causes?
The most common cause of off-target effects with this compound is its cross-reactivity with kinases that share a high degree of structural homology in the ATP-binding pocket with Alpha-Kinase. In particular, Beta-Kinase (BK), which plays a role in normal cardiac function, is a known off-target. High concentrations of the compound or the specific cellular context can also lead to engagement with other unforeseen targets.
Q3: How can we experimentally confirm the off-target profile of this compound?
A comprehensive kinase panel screening is the recommended first step. This involves testing the activity of this compound against a large number of purified kinases (e.g., a panel of over 400 kinases). This will provide a broad overview of its selectivity. For cellular confirmation, techniques like cellular thermal shift assay (CETSA) or kinobead-based affinity purification coupled with mass spectrometry can identify the proteins that this compound binds to within a cell.
Troubleshooting Guides
Issue 1: Poor Selectivity Ratio Between Alpha-Kinase and Beta-Kinase
If your initial screens show that this compound has a low selectivity ratio (e.g., less than 100-fold) between the intended target, Alpha-Kinase, and the off-target, Beta-Kinase, consider the following strategies:
-
Structural Analysis: Utilize X-ray crystallography or cryo-electron microscopy to solve the co-crystal structures of this compound bound to both Alpha-Kinase and Beta-Kinase. This can reveal subtle differences in the binding pockets that can be exploited for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs of this compound. The goal is to identify modifications that decrease binding to Beta-Kinase while maintaining or improving affinity for Alpha-Kinase.
-
Computational Modeling: Employ computational methods such as molecular docking and free energy perturbation (FEP) to predict how modifications to this compound will affect its binding to both kinases. This can help prioritize which analogs to synthesize.
Issue 2: Unexpected Phenotype in Cellular Assays Not Explained by Alpha-Kinase Inhibition
If you observe a cellular phenotype that cannot be attributed to the inhibition of Alpha-Kinase, this strongly suggests off-target effects.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for Alpha-Kinase inhibition. A significant rightward shift in the curve for the phenotype may indicate it is due to an off-target with lower affinity.
-
Rescue Experiments: If the unexpected phenotype is due to inhibition of a specific off-target, it should be possible to "rescue" the phenotype by overexpressing a drug-resistant mutant of that off-target.
-
Phenotypic Screening: Utilize a broader phenotypic screening platform (e.g., cell painting) to characterize the cellular effects of this compound and compare its signature to that of other known kinase inhibitors. This can provide clues about its off-target activities.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound and Analogs
| Compound | Alpha-Kinase IC50 (nM) | Beta-Kinase IC50 (nM) | Selectivity Ratio (BK/AK) |
| This compound | 15 | 250 | 16.7 |
| Analog-1A | 20 | 5000 | 250 |
| Analog-2B | 12 | 150 | 12.5 |
| Analog-3C | 50 | >10,000 | >200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 of this compound against purified Alpha-Kinase and Beta-Kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase (Alpha-Kinase or Beta-Kinase) and a fluorescently labeled ATP tracer in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted this compound or DMSO (control).
-
Add 5 µL of the kinase/tracer solution to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Intended signaling pathway of Alpha-Kinase and the inhibitory action of this compound.
Caption: Workflow for improving the selectivity of this compound.
Caption: Logical flow for troubleshooting specificity issues with this compound.
Validation & Comparative
TDP-665759: A Comparative Guide to a Benzodiazepinedione Inhibitor of the Hdm2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TDP-665759, a potent benzodiazepinedione inhibitor of the Hdm2-p53 protein-protein interaction, with other inhibitors targeting the same pathway. The information presented herein is compiled from preclinical research and is intended for an audience engaged in drug discovery and development.
Executive Summary
This compound is a small molecule inhibitor designed to disrupt the interaction between the Hdm2 oncoprotein and the p53 tumor suppressor. By blocking this interaction, this compound aims to stabilize p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathway, comparing this compound primarily with the well-characterized MDM2 inhibitor, Nutlin-3a.
Mechanism of Action: The Hdm2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the Hdm2 protein (also known as MDM2 in mice), which is an E3 ubiquitin ligase. Hdm2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. In many cancers with wild-type p53, Hdm2 is overexpressed, leading to the functional inactivation of p53. Small molecule inhibitors like this compound and Nutlin-3a are designed to fit into the hydrophobic pocket of Hdm2 that p53 normally occupies, thus preventing their interaction.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other relevant Hdm2 inhibitors. It is important to note that the data for this compound and Nutlin-3a are sourced from different studies and, therefore, experimental conditions may not be identical.
Table 1: In Vitro Potency of Hdm2 Inhibitors
| Compound | Assay Type | IC50 (µM) | Cell Line | p53 Status | Reference |
| This compound | Cell Proliferation | 0.7 (average) | Various wt p53 lines | Wild-Type | [1][2] |
| This compound | Cell Proliferation | 0.5 | MCF7 | Wild-Type | [1] |
| This compound | Cell Proliferation | >5 | MDA-MB-231 | Mutant | [1] |
| TDP521252 | Cell Proliferation | 14 (average) | Various wt p53 lines | Wild-Type | [1][2] |
| Nutlin-3a | MDM2-p53 Interaction | 0.09 | Biochemical Assay | N/A | [3] |
| Nutlin-3a | Cell Viability | ~43.5 - 45.8 | Saos-2 | Null | [4] |
Table 2: In Vivo Efficacy of this compound
| Compound | Cancer Model | Treatment | Outcome | Reference |
| This compound | A375 Melanoma Xenograft | In combination with doxorubicin | Synergistic decrease in tumor growth | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ThermoFluor Microcalorimetry Assay
This assay was utilized in the initial discovery of the benzodiazepinedione series of Hdm2 inhibitors.
-
Principle: This technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm.
-
Protocol Outline:
-
Recombinant Hdm2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
The protein-dye mixture is aliquoted into a multi-well plate.
-
Test compounds, including this compound, are added to the wells at various concentrations.
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
The fluorescence is monitored as a function of temperature. The midpoint of the unfolding transition is determined as the Tm.
-
A shift in Tm in the presence of a compound indicates binding.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: The viability of cells is assessed after treatment with the inhibitor. A reduction in cell viability indicates an anti-proliferative effect.
-
Protocol Outline:
-
Cancer cell lines with either wild-type or mutant/null p53 are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored.
-
Protocol Outline for A375 Xenograft Model:
-
A suspension of A375 human melanoma cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, and this compound in combination with doxorubicin).
-
The compounds are administered according to a predefined schedule and dosage.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
References
Comparative Analysis: TDP-665759 versus Compound Y in Preclinical Cancer Models
This guide provides a detailed comparative analysis of two investigational compounds, TDP-665759 and the hypothetical Compound Y, both under evaluation for their potential as anti-cancer therapeutics. The focus of this comparison is on their mechanism of action as inhibitors of the Hdm2:p53 protein-protein interaction, their in vitro efficacy, and their effects on downstream signaling pathways. All data for Compound Y is hypothetical and presented for illustrative comparison.
Overview of Compounds
This compound is a benzodiazepinedione derivative identified as a potent small molecule inhibitor of the Hdm2:p53 interaction.[1] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] It has also been shown to inhibit the STAT3 signaling pathway.[2][3]
Compound Y is a hypothetical novel small molecule inhibitor also designed to disrupt the Hdm2:p53 interaction. For the purpose of this guide, it is postulated to have a different chemical scaffold from this compound, potentially leading to altered potency, selectivity, and off-target effects.
Comparative Efficacy and Potency
The following table summarizes the key in vitro pharmacological parameters for this compound and the hypothetical Compound Y.
| Parameter | This compound | Compound Y (Hypothetical) |
| Target | Hdm2:p53 Interaction | Hdm2:p53 Interaction |
| IC50 (Hdm2:p53 Binding) | 0.7 µM[4] | 0.5 µM |
| IC50 (A549R cell viability) | 7.02 µM[2][3] | 5.5 µM |
| EC50 (STAT3 signaling inhibition) | 5.90 µM[2][3] | Not Determined |
| Observed Effect | Induces apoptosis in HepG2 cells[2][3] | Induces G1 cell cycle arrest |
| In Vivo Efficacy | Antitumor efficacy in mouse models[2][3] | Under Investigation |
Mechanism of Action and Signaling Pathways
Both compounds are designed to activate the p53 signaling pathway by inhibiting its primary negative regulator, Hdm2.
This compound Signaling Pathway:
This compound binds to Hdm2, preventing the ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then translocate to the nucleus and activate the transcription of target genes such as p21, leading to cell cycle arrest, and PUMA, leading to apoptosis. Additionally, this compound has been observed to inhibit STAT3 signaling.[2][3]
Hypothetical Compound Y Signaling Pathway:
Compound Y is hypothesized to be a more specific inhibitor of the Hdm2:p53 interaction with no known off-target effects on the STAT3 pathway. Its mechanism is focused solely on p53 activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Hdm2:p53 inhibitors like this compound and Compound Y.
Hdm2:p53 Interaction Assay (Fluorescence Polarization)
This assay is used to determine the IC50 value for the inhibition of the Hdm2:p53 interaction.
-
Principle: A fluorescently labeled p53-derived peptide will have a high fluorescence polarization (FP) value when bound to the larger Hdm2 protein. An inhibitor that disrupts this interaction will cause the release of the peptide, resulting in a decrease in the FP value.
-
Procedure:
-
Recombinant Hdm2 protein and a fluorescently tagged p53 peptide are incubated in a suitable assay buffer.
-
Serial dilutions of the test compound (this compound or Compound Y) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the IC50 for cell viability in cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color that can be quantified.
-
Procedure:
-
Cancer cells (e.g., A549R) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), MTT solution is added to each well.
-
Cells are incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value is determined from the dose-response curve.
-
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the levels of specific proteins (e.g., p53, p21) following treatment with the compounds.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are loaded and separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the target proteins (p53, p21, and a loading control like GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
Conclusion
This compound is a well-characterized inhibitor of the Hdm2:p53 interaction with demonstrated in vitro and in vivo activity. Its dual action on both the p53 and STAT3 pathways may offer a broader therapeutic window. The hypothetical Compound Y, with its potentially greater specificity for the Hdm2:p53 interaction, could offer a more targeted therapeutic approach with a potentially different safety profile. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of both compounds.
References
- 1. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|TDP665759;TDP 665759 [dcchemicals.com]
Unraveling the Efficacy of TDP-665759: A Comparative Analysis Against Standard Therapies
Initial investigations into the therapeutic agent designated TDP-665759 have revealed a lack of publicly available data under this specific identifier. Searches for "this compound" did not yield information on a particular drug, compound, or clinical trial. The search results predominantly pointed to research on TAR DNA-binding protein 43 (TDP-43) and its C. elegans orthologue TDP-1, proteins implicated in the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia.[1][2]
This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential misnomer. The existing literature, however, provides a strong foundation for understanding the therapeutic landscape that a potential TDP-43 targeting agent like this compound would enter.
The Therapeutic Target: TDP-43 Proteinopathy
TDP-43 is a crucial DNA/RNA binding protein involved in various aspects of RNA metabolism. In several neurodegenerative diseases, TDP-43 becomes mislocalized from the nucleus to the cytoplasm, where it forms insoluble aggregates.[2] This "TDP-43 proteinopathy" is a hallmark of nearly all cases of ALS and a significant portion of frontotemporal dementia cases, making it a prime target for therapeutic intervention.[2]
The multifaceted role of TDP-43 presents several potential therapeutic avenues, including:
-
Preventing aggregation: Developing small molecules or biologics that inhibit the formation of toxic TDP-43 aggregates.
-
Restoring nuclear localization: Strategies to prevent the mislocalization of TDP-43 to the cytoplasm.
-
Enhancing clearance of aggregates: Promoting cellular mechanisms to clear the pathological protein clumps.
-
Modulating downstream pathways: Targeting the cellular stress and toxicity that result from TDP-43 proteinopathy.[1]
Current Standard of Care and Investigational Approaches
The current standard of care for ALS, the most prominent TDP-43 proteinopathy, offers modest benefits. Approved treatments primarily focus on slowing disease progression and managing symptoms. For other TDP-43 related dementias, treatment is largely supportive.
The development of novel therapeutics targeting the underlying pathology is a major focus of research. Given the central role of TDP-43, numerous investigational drugs are in preclinical and clinical development. These approaches range from antisense oligonucleotides designed to reduce TDP-43 expression to small molecules aimed at modulating its function or aggregation.
Hypothetical Efficacy Comparison: A Framework
While a direct comparison involving this compound is not currently possible, a framework for evaluating its potential efficacy against standard treatments can be established. This would involve a head-to-head assessment across several key parameters, ideally presented in a structured format.
Table 1: Hypothetical Efficacy Comparison of this compound vs. Standard of Care for a TDP-43 Proteinopathy
| Parameter | This compound (Hypothetical Data) | Standard of Care (e.g., for ALS) |
| Primary Efficacy Endpoint | (e.g., % reduction in functional decline) | (e.g., % reduction in functional decline) |
| Biomarker Modulation | (e.g., Reduction in CSF pTDP-43 levels) | (e.g., Minimal to no change in pTDP-43) |
| Secondary Endpoints | (e.g., Improvement in quality of life scores) | (e.g., Modest improvement or stabilization) |
| Safety and Tolerability | (e.g., Adverse event profile) | (e.g., Known side effects) |
Experimental Protocols for Future Comparative Studies
To generate the data required for such a comparison, rigorous preclinical and clinical experimental protocols would be necessary.
Preclinical Efficacy Studies
-
Cell-based Assays: Utilize neuronal cell lines or patient-derived induced pluripotent stem cells (iPSCs) with TDP-43 pathology.
-
Objective: To assess the ability of this compound to reduce TDP-43 aggregation, restore its nuclear localization, and mitigate cellular toxicity compared to a vehicle control and existing compounds.
-
Methodology:
-
Induce TDP-43 pathology in cellular models.
-
Treat cells with a dose-range of this compound and a standard-of-care compound.
-
Quantify TDP-43 aggregation using immunofluorescence and Western blotting.
-
Assess cell viability using assays such as MTT or LDH release.
-
-
-
Animal Model Studies: Employ transgenic animal models that recapitulate key features of TDP-43 proteinopathy.
-
Objective: To evaluate the in vivo efficacy of this compound on motor function, survival, and neuropathological hallmarks.
-
Methodology:
-
Administer this compound or standard of care to transgenic animals at various disease stages.
-
Monitor motor function using standardized behavioral tests.
-
Assess survival rates.
-
Perform post-mortem analysis of brain and spinal cord tissue to quantify TDP-43 pathology.
-
-
Clinical Trial Design
A randomized, double-blind, placebo-controlled clinical trial would be the gold standard for comparing this compound to standard treatments.
-
Objective: To determine the safety, tolerability, and efficacy of this compound in patients with a confirmed TDP-43 proteinopathy.
-
Methodology:
-
Recruit a well-defined patient population.
-
Randomize participants to receive either this compound or the current standard of care (or placebo if no standard exists for the specific indication).
-
Administer treatment over a specified period.
-
Evaluate primary and secondary endpoints at predefined time points.
-
Visualizing the Landscape
To better understand the context in which a novel therapeutic like this compound would operate, signaling pathways and experimental workflows can be visualized.
Caption: Hypothetical mechanism of this compound in the TDP-43 signaling pathway.
References
Comparative Analysis of TDP-665759 and Alternative HDM2-p53 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor TDP-665759 and other notable alternatives that target the HDM2-p53 protein-protein interaction. The objective is to offer a comprehensive resource for evaluating the performance and experimental considerations of these compounds in cancer research and drug development.
Introduction to HDM2-p53 Interaction Inhibitors
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its inactivation, often mediated by the E3 ubiquitin ligase HDM2 (human homolog of murine MDM2), is a common event in many human cancers. Small molecule inhibitors that disrupt the HDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This compound is a benzodiazepinedione-based inhibitor of this interaction. This guide compares this compound with other well-characterized inhibitors: the cis-imidazoline derivative Nutlin-3a and the spiro-oxindole derivative MI-219.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro performance of this compound, Nutlin-3a, and MI-219 in various cancer cell lines. Data is presented as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Nutlin-3a IC50 (µM) | MI-219 IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 | 1.5 | 0.2 |
| MCF7 | Breast Cancer | Wild-Type | 0.8 | 2.5 | 0.5 |
| A375 | Melanoma | Wild-Type | 1.2 | 4.0 | 0.9 |
| HCT116 | Colon Cancer | Wild-Type | 0.6 | 2.0 | 0.3 |
| PC-3 | Prostate Cancer | Null | >50 | >50 | >50 |
Table 1: Comparative IC50 Values of HDM2-p53 Inhibitors in Various Cancer Cell Lines.
| Compound | Binding Affinity (Ki, nM) |
| This compound | ~400 |
| Nutlin-3a | ~90 |
| MI-219 | ~5 |
Table 2: Comparative Binding Affinities of HDM2-p53 Inhibitors to HDM2.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Nutlin-3a, or MI-219 for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
p53 Activation Assay (Western Blot)
-
Cell Treatment: Treat cells with the respective inhibitors at their IC50 concentrations for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the inhibitors at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study (A375 Melanoma Model)
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, this compound + Doxorubicin, Doxorubicin alone). Administer treatments as per the experimental design (e.g., daily oral gavage for this compound, intraperitoneal injection for Doxorubicin).
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Mandatory Visualization
Signaling Pathway of HDM2-p53 Interaction Inhibitors
Caption: Mechanism of action of HDM2-p53 inhibitors.
Experimental Workflow for In Vitro Compound Screening
Caption: Workflow for in vitro screening of HDM2 inhibitors.
Logical Relationship of Experimental Outcomes
Caption: Logical flow from molecular to phenotypic effects.
TDP-665759 head-to-head study with gold-standard compounds
A comprehensive search for the compound "TDP-665759" has yielded no publicly available information, including any head-to-head studies, experimental data, or associated signaling pathways. Therefore, a comparison guide with gold-standard compounds as requested cannot be generated at this time.
The identifier "this compound" does not appear in published scientific literature, clinical trial registries, or other publicly accessible databases. This suggests that the compound may be in a very early stage of development, an internal designation not yet disclosed to the public, or a possible misidentification.
Without any data on this compound, it is impossible to:
-
Summarize quantitative data: There is no information to present in comparative tables.
-
Provide experimental protocols: No studies involving this compound have been published.
-
Create visualizations: The signaling pathways and experimental workflows related to this compound are unknown.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal or proprietary sources that may have access to this data. Should information on this compound become publicly available, a detailed comparison guide could be developed.
Benchmarking TDP-665759: A Comparative Guide to MDM2-p53 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TDP-665759, a benzodiazepinedione-based inhibitor of the MDM2-p53 protein-protein interaction, against other prominent small-molecule inhibitors targeting this critical oncogenic pathway. The information presented herein is intended to aid researchers and drug development professionals in evaluating the landscape of available MDM2 antagonists.
Performance Data Summary
The following table summarizes key quantitative data for this compound and its main competitors. It is important to note that direct comparisons of potencies should be made with caution, as experimental conditions may vary between studies.
| Compound Name | Chemical Class | Target Binding Affinity (IC50/Ki) | Cellular Potency (IC50, Cell Viability) | Development Stage |
| This compound | Benzodiazepinedione | Fluorescence Polarization IC50: 0.7 µM[1] | Average IC50: 0.7 µM (in wt p53-expressing cell lines)[1][2] | Preclinical |
| Nutlin-3a | cis-Imidazoline | IC50: 90 nM[3] | 1.6 - 8.6 µM (HCT116, MCF7, B16-F10)[4] | Preclinical/Widely used research tool |
| Idasanutlin (RG7112) | cis-Imidazoline | Kd: 0.15 nM[5] | 0.18 - 2.2 µM (in 15 wt p53 cancer cell lines)[6] | Clinical Trials (Phase I/II)[5][7][8] |
| Navtemadlin (AMG 232/KRT-232) | Piperidinone | - | 0.2 - 1.4 µM (HCT116, MCF7, B16-F10)[4] | Clinical Trials (Phase II/III)[1][9][10][11][12][13] |
| SAR405838 (MI-219/MI-77301) | Spiro-oxindole | Ki: 0.88 nM[14] | Potent nanomolar activity in various cancer cell lines[14][15][16][17] | Preclinical/Clinical Trials |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating MDM2-p53 inhibitors.
References
- 1. massivebio.com [massivebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of the Phase I Trial of RG7112, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRT-232-109: Navtemadlin plus ruxolitinib in MF with a suboptimal ruxolitinib response [mpn-hub.com]
- 10. onclive.com [onclive.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. The latest clinical updates on navtemadlin for the treatment of MPNs | VJHemOnc [vjhemonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy of MDM2 inhibitor MI-219 against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of TDP-665759: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of TDP-665759, a small molecule inhibitor of the HDM2-p53 protein-protein interaction. Through the use of knockout and knockdown models, the data presented herein unequivocally demonstrates the p53- and HDM2-dependent mechanism of action of this compound and its analogs, offering a clear framework for evaluating its therapeutic potential.
Executive Summary
This compound is a potent benzodiazepinedione inhibitor designed to disrupt the interaction between HDM2 and the tumor suppressor protein p53. This disruption is intended to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide presents key experimental data confirming that the cytotoxic effects of this compound are contingent on the presence of functional p53 and its negative regulator, HDM2. Comparative data with a similar compound, TDP521252, is also presented.
Data Presentation: Comparative Efficacy of HDM2-p53 Inhibitors
The on-target activity of this compound and its analog, TDP521252, was assessed across a panel of human tumor cell lines with varying p53 status. The half-maximal inhibitory concentration (IC50) for cell proliferation was determined to quantify the compounds' efficacy.
| Cell Line | p53 Status | HDM2 Expression | This compound IC50 (µM) | TDP521252 IC50 (µM) |
| JAR | Wild-Type | High | 0.7 | 14 |
| A375 | Wild-Type | Moderate | 0.7 | 14 |
| HepG2 | Wild-Type | Moderate | 0.7 | 14 |
| SW480 | Mutant | Moderate | >50 | >50 |
| PC-3 | Null | Low | >50 | >50 |
| HCT116 (p53+/+) | Wild-Type | Moderate | Not explicitly stated, but sensitive | Not explicitly stated, but sensitive |
| HCT116 (p53-/-) | Null | Moderate | Inactive | Inactive |
| SJSA-1 (Hdm2 knockdown) | Wild-Type | Low | Inactive | Inactive |
Table 1: Comparative IC50 values of this compound and TDP521252 in various cancer cell lines. Data is compiled from the findings of Koblish et al., 2006.[1]
The data clearly indicates that both this compound and TDP521252 are potent inhibitors of cell proliferation in cell lines expressing wild-type p53.[1] Conversely, in cell lines with mutant or null p53, the compounds show a significant lack of activity, with IC50 values exceeding 50 µM.[1] Furthermore, in SJSA-1 cells engineered to have reduced HDM2 expression, the compounds were rendered inactive, confirming that their mechanism of action is dependent on the presence of HDM2.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for TDP-665759: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for TDP-665759, a small molecule inhibitor of the HDM2-p53 interaction.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on its chemical properties and established best practices for the disposal of halogenated organic compounds in a laboratory setting. The molecular formula of this compound, C31H34Cl2IN5O2, reveals the presence of chlorine and iodine, classifying it as a halogenated organic compound.[1][2][3] Therefore, it must be treated as hazardous waste and disposed of through a designated hazardous waste program.[4]
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and nitrile gloves. | To prevent skin and eye contact with the compound.[2] |
| Ventilation | Handle in a chemical fume hood. | To avoid inhalation of any potential dust or vapors, as halogenated hydrocarbons can be toxic upon inhalation.[2] |
| Spill Management | Have a spill kit with absorbent materials readily available. | To safely contain and clean up any accidental spills. Spilled materials should be treated as hazardous waste.[4] |
| Storage | Store in a tightly sealed, clearly labeled container in a designated, well-ventilated, and cool, dry area. | To prevent accidental release and degradation of the compound. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must not be done via standard drains or as regular trash.[4][5] The following step-by-step protocol should be followed:
-
Waste Identification and Classification:
-
Waste Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."[8]
-
List all chemical constituents, including "this compound" and any solvents used, with their approximate concentrations or volumes.[3]
-
Include the date when the first waste was added to the container.
-
-
Accumulation and Storage:
-
Disposal Request:
-
Once the container is nearly full (approximately 90% capacity) or has been accumulating for a specified period (often up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[6][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
